molecular formula C16H17NO2 B103062 2-(Dibenzylamino)acetic acid CAS No. 17360-47-3

2-(Dibenzylamino)acetic acid

Cat. No.: B103062
CAS No.: 17360-47-3
M. Wt: 255.31 g/mol
InChI Key: QDWVRVNMKUFQJL-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15860. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dibenzylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWVRVNMKUFQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17360-47-3
Record name 17360-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dibenzylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dibenzylamino)acetic acid, also known as N,N-Dibenzylglycine. It details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its potential applications in research and drug development. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a non-natural amino acid derivative characterized by a glycine backbone with two benzyl groups attached to the amino nitrogen. This substitution significantly influences its physical and chemical properties, imparting a greater degree of lipophilicity compared to its parent amino acid, glycine.

CAS Number: 17360-47-3

Molecular Formula: C₁₆H₁₇NO₂

Molecular Weight: 255.31 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point200 °C[1]
Boiling Point395.5 ± 30.0 °C (Predicted)[1]
Density1.171 ± 0.06 g/cm³ (Predicted)[1]
pKa2.19 ± 0.10 (Predicted)[1]
SolubilityLimited solubility in water, soluble in organic solvents.[1]
Physical StateSolid at room temperature.[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction between dibenzylamine and a haloacetic acid, typically chloroacetic acid, under basic conditions. The base serves to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the dibenzylamine nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Dibenzylamine

  • Chloroacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylamine (1.0 equivalent) and sodium carbonate (2.0 equivalents) in a mixture of ethanol and water.

  • Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1.1 equivalents) portion-wise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and wash with ethyl acetate to remove any unreacted dibenzylamine.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid product under vacuum.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

G reagents Dibenzylamine + Chloroacetic Acid + Sodium Carbonate solvent Ethanol/Water reagents->solvent Dissolve reflux Reflux (4-6h) solvent->reflux Heat workup Solvent Removal & Aqueous Work-up reflux->workup acidification Acidification (HCl) workup->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration product Crude this compound filtration->product purification Recrystallization (Ethanol/Water) product->purification final_product Pure this compound purification->final_product G start This compound esterification Esterification start->esterification R-OH, H+ amidation Amidation start->amidation R₂NH, coupling agent reduction Reduction start->reduction e.g., LiAlH₄ peptide Peptide Synthesis (as a modified amino acid) start->peptide Peptide coupling ester Ester Derivatives esterification->ester amide Amide Derivatives amidation->amide alcohol Amino Alcohol reduction->alcohol peptidomimetics Peptidomimetics peptide->peptidomimetics

References

Synthesis of 2-(Dibenzylamino)acetic Acid from Dibenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-(dibenzylamino)acetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound, also known as N,N-dibenzylglycine, is a valuable building block in organic synthesis. Its structure, featuring a tertiary amine and a carboxylic acid, allows for a wide range of chemical transformations. The dibenzyl groups can serve as protecting groups for the nitrogen atom, which can be removed under specific conditions, making it a useful precursor for N-substituted amino acids. This guide will focus on the most prevalent and practical methods for its synthesis commencing from dibenzyl-amine.

Primary Synthetic Routes

Two principal and reliable synthetic strategies for the preparation of this compound from dibenzylamine have been identified and are detailed below:

  • Route 1: Direct Alkylation with Chloroacetic Acid. This is a one-pot synthesis involving the direct nucleophilic substitution of the chloride in chloroacetic acid by dibenzylamine.

  • Route 2: Two-Step Synthesis via Esterification and Hydrolysis. This method involves the initial formation of an ethyl ester intermediate by reacting dibenzylamine with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

A potential alternative, Route 3: Reductive Amination , involves the reaction of dibenzylamine with glyoxylic acid in the presence of a reducing agent. While plausible, detailed experimental protocols for this specific transformation are less commonly reported in the literature.

Data Presentation

The following tables summarize the key quantitative data for the primary synthetic routes, providing a clear comparison of the reaction parameters.

Table 1: Direct Alkylation with Chloroacetic Acid

ParameterValueReference/Note
Reactants
Dibenzylamine1.0 molar equivalent
Chloroacetic Acid1.0 - 1.2 molar equivalentsA slight excess can ensure complete consumption of dibenzylamine.
Base (e.g., NaOH, K₂CO₃)2.0 - 2.5 molar equivalentsOne equivalent to neutralize the chloroacetic acid and one to neutralize the HCl byproduct.
Reaction Conditions
SolventWater, Ethanol, or a mixtureAqueous conditions are often preferred for their "green" nature.
Temperature25 - 80 °CThe reaction can often proceed at room temperature but may be heated to increase the rate.
Reaction Time12 - 24 hoursMonitored by TLC or LC-MS.
Work-up & Purification
pH AdjustmentAcidification to pH ~2-3To precipitate the product.
Purification MethodRecrystallizationFrom a suitable solvent like ethanol/water.
Yield 70-90%Varies depending on specific conditions.

Table 2: Two-Step Synthesis via Esterification and Hydrolysis

ParameterStep 1: EsterificationStep 2: HydrolysisReference/Note
Reactants
Dibenzylamine1.0 molar equivalent-
Ethyl Bromoacetate1.0 - 1.1 molar equivalents-A slight excess is common.
Base (e.g., Na₂CO₃, Et₃N)1.0 - 1.2 molar equivalents-To scavenge the HBr byproduct.
Ethyl 2-(dibenzylamino)acetate-1.0 molar equivalentProduct from Step 1.
Base (e.g., NaOH, KOH)-1.1 - 1.5 molar equivalentsFor saponification.
Reaction Conditions
SolventAcetonitrile, THF, EthanolEthanol/Water mixture
Temperature25 - 82 °C (Reflux)25 - 100 °C (Reflux)
Reaction Time4 - 12 hours2 - 6 hours
Work-up & Purification
Work-upAqueous extractionAcidification and extraction
Purification MethodColumn chromatographyRecrystallization
Yield 85-95%>90%

Experimental Protocols

Route 1: Direct Alkylation with Chloroacetic Acid

This protocol is adapted from established procedures for the N-alkylation of amines with haloacetic acids.

Materials:

  • Dibenzylamine

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetic acid (1.05 equivalents) in deionized water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.1 equivalents) in water, maintaining the temperature below 10 °C.

  • To this solution, add dibenzylamine (1.0 equivalent) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with cold deionized water to remove inorganic salts.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure product.

Route 2: Two-Step Synthesis via Esterification and Hydrolysis

Step 1: Synthesis of Ethyl 2-(dibenzylamino)acetate

Materials:

  • Dibenzylamine

  • Ethyl bromoacetate

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of dibenzylamine (1.0 equivalent) in acetonitrile in a round-bottom flask, add sodium carbonate (1.1 equivalents).

  • Add ethyl bromoacetate (1.05 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 2-(dibenzylamino)acetate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl 2-(dibenzylamino)acetate

Materials:

  • Ethyl 2-(dibenzylamino)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(dibenzylamino)acetate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water.

  • Heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Synthesis_Pathway cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Two-Step Synthesis DBA1 Dibenzylamine Product1 This compound DBA1->Product1 1. CAA Chloroacetic Acid CAA->Product1 1. Base1 Base (e.g., NaOH) Base1->Product1 1. Product2 This compound DBA2 Dibenzylamine Intermediate Ethyl 2-(dibenzylamino)acetate DBA2->Intermediate 2a. EBA Ethyl Bromoacetate EBA->Intermediate 2a. Base2 Base (e.g., Na₂CO₃) Base2->Intermediate 2a. Intermediate->Product2 2b. Hydrolysis Hydrolysis Hydrolysis (NaOH, H₂O) Experimental_Workflow Start Start Route1_Step1 Mix Dibenzylamine, Chloroacetic Acid, and Base in Solvent Start->Route1_Step1 Route 1 Route2_Step1a React Dibenzylamine with Ethyl Bromoacetate and Base Start->Route2_Step1a Route 2 Route1_Step2 React at RT or with heating (12-24h) Route1_Step1->Route1_Step2 Route1_Step3 Acidify to pH 2-3 Route1_Step2->Route1_Step3 Route1_Step4 Filter and Wash Precipitate Route1_Step3->Route1_Step4 Route1_Step5 Recrystallize Route1_Step4->Route1_Step5 Product1 Pure this compound Route1_Step5->Product1 Route2_Step1b Reflux (4-12h) Route2_Step1a->Route2_Step1b Route2_Step1c Work-up and Purify Intermediate Ester Route2_Step1b->Route2_Step1c Route2_Step2a Hydrolyze Ester with Base Route2_Step1c->Route2_Step2a Route2_Step2b Reflux (2-6h) Route2_Step2a->Route2_Step2b Route2_Step2c Acidify and Extract Route2_Step2b->Route2_Step2c Route2_Step2d Isolate and Purify Product Route2_Step2c->Route2_Step2d Product2 Pure this compound Route2_Step2d->Product2

Spectroscopic Analysis of N,N-dibenzylglycine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption bands for IR spectroscopy of N,N-dibenzylglycine. These predictions are derived from the known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for N,N-dibenzylglycine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40Multiplet10HAromatic protons (C₆H₅)
~3.80Singlet4HBenzyl protons (-CH₂-Ph)
~3.20Singlet2HMethylene protons (-CH₂-COOH)
~10-12Broad Singlet1HCarboxylic acid proton (-COOH)

Table 2: Predicted ¹³C NMR Spectral Data for N,N-dibenzylglycine

Chemical Shift (δ) ppmAssignment
~172Carboxylic acid carbon (-COOH)
~138Quaternary aromatic carbon (C-CH₂)
~129Aromatic carbons (ortho, meta)
~128Aromatic carbon (para)
~58Benzyl carbons (-CH₂-Ph)
~55Methylene carbon (-CH₂-COOH)

Table 3: Predicted IR Absorption Bands for N,N-dibenzylglycine

Wavenumber (cm⁻¹)IntensityAssignment
3000-2500BroadO-H stretch (Carboxylic acid)
3030-3080MediumC-H stretch (Aromatic)
2920-2980MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
1600, 1495, 1450Medium-WeakC=C stretch (Aromatic ring)
~1200StrongC-O stretch (Carboxylic acid)
740, 700StrongC-H out-of-plane bend (Monosubstituted benzene)

Experimental Protocols

The following are generalized protocols for obtaining NMR and FT-IR spectra for a solid organic compound like N,N-dibenzylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • N,N-dibenzylglycine sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the N,N-dibenzylglycine sample and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its non-interference with the sample's signals.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and run the ¹³C NMR experiment. Standard parameters are often sufficient, but optimization may be required for dilute samples.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N,N-dibenzylglycine.

Materials:

  • N,N-dibenzylglycine sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder in an agate mortar and grind it to a fine powder to remove any absorbed moisture.

    • Add approximately 1-2 mg of the N,N-dibenzylglycine sample to the mortar containing about 100-200 mg of the ground KBr.

    • Grind the mixture thoroughly to ensure a homogenous sample.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and run a background scan. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Mount the KBr pellet containing the sample into the sample holder and place it in the spectrometer.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically process the data to produce the final infrared spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_conclusion Conclusion Sample Solid Compound (N,N-dibenzylglycine) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR NMR_Acq NMR Data Acquisition (1H, 13C) Prep_NMR->NMR_Acq IR_Acq FT-IR Data Acquisition Prep_IR->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Acq->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Acq->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Integration, Multiplicity) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Group Identification) Process_IR->Interpret_IR Structure_Elucidation Structure Elucidation Interpret_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of 2-(Dibenzylamino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Dibenzylamino)acetic acid, also known as N,N-Dibenzylglycine, is a synthetic amino acid derivative. Structurally, it features a glycine backbone with the amino group protected by two benzyl groups. This unique structure, incorporating both a tertiary amine and a carboxylic acid, renders it an amphoteric compound with significant applications in organic synthesis and medicinal chemistry.[1] It serves as a versatile building block for more complex molecules and as a modified amino acid for incorporation into peptide chains, where the dibenzyl groups can act as protecting groups.[2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols.

Core Properties and Identifiers

The fundamental properties and chemical identifiers of this compound are summarized in the tables below. This data is essential for its proper handling, characterization, and use in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 17360-47-3[1][3][4]
IUPAC Name This compound
Synonyms N,N-Dibenzylglycine, N,N-Bis(Phenylmethyl)glycine[4]
Molecular Formula C₁₆H₁₇NO₂[1][3]
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O[1]
InChI InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)[1]
InChIKey QDWVRVNMKUFQJL-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 255.31 g/mol [1][3][4]
Physical State Solid at room temperature[1]
Melting Point 200 °C[4]
Boiling Point 395.5 ± 30.0 °C (Predicted)[4]
pKa 2.19 ± 0.10 (Predicted)[4]
Solubility Limited solubility in water; soluble in organic solvents[1]
Storage Conditions Sealed in a dry place at room temperature[3][4]

Chemical Reactivity and Synthesis

This compound's reactivity is governed by its two primary functional groups: the tertiary amine and the carboxylic acid. This dual functionality allows it to act as a versatile intermediate.[1]

  • Amphoteric Nature : The presence of both an acidic carboxylic group and a basic tertiary amine group makes the molecule amphoteric.[1] Under specific pH conditions, it can exist as a zwitterion, with a deprotonated carboxylate group (COO⁻) and a protonated amine (NH⁺).[1]

  • Carboxylic Acid Reactions : The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols, amidation with amines, reduction to form the corresponding alcohol, and salt formation with bases.[1]

  • Tertiary Amine Reactions : The tertiary amine can participate in reactions like alkylation or oxidation.[1]

The diagram below illustrates the main reactive pathways for this compound.

Key Chemical Reactions of this compound main This compound sub_ester Ester Derivative main->sub_ester Esterification (+ Alcohol) sub_amide Amide Derivative main->sub_amide Amidation (+ Amine) sub_alcohol 2-(Dibenzylamino)ethanol main->sub_alcohol Reduction sub_salt Carboxylate Salt main->sub_salt Salt Formation (+ Base)

Caption: Chemical reactivity pathways of the carboxylic acid group.

Experimental Protocols

Synthesis

The most common method for synthesizing this compound is through a nucleophilic substitution reaction.[1]

Protocol: Synthesis via Nucleophilic Substitution

  • Reactants : Dibenzylamine and chloroacetic acid (or a suitable derivative) are the primary reactants.[1]

  • Solvent : An appropriate solvent system is chosen to dissolve the reactants.

  • Conditions : The reaction is conducted under basic conditions. The base serves to deprotonate the carboxylic acid and enhance the nucleophilicity of the dibenzylamine.[1]

  • Temperature : The reaction mixture typically requires moderate heating to proceed to completion and achieve a good yield.[1]

  • Reaction : The nucleophilic nitrogen of dibenzylamine attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion. (C₆H₅CH₂)₂NH + ClCH₂COOH → (C₆H₅CH₂)₂NCH₂COOH + HCl[1]

  • Workup and Purification : Following the reaction, a standard acid-base workup is performed to isolate the product. Purification can be achieved through recrystallization to yield the final solid product.

The general workflow for this synthesis is depicted below.

General Synthesis Workflow cluster_0 Process reactant1 Dibenzylamine conditions Reaction - Basic Conditions - Moderate Heat reactant1->conditions reactant2 Chloroacetic Acid reactant2->conditions product This compound conditions->product Nucleophilic Substitution

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are outlined below.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H and ¹³C NMR Spectra would show characteristic signals for the aromatic protons of the two benzyl groups, the methylene bridge protons, and the protons of the acetic acid moiety.[1]
Infrared (IR) The spectrum would display prominent absorption bands for the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹) and the C-N stretch of the tertiary amine.[1]
Mass Spectrometry Mass spectrometry would reveal a molecular ion peak at an m/z of approximately 255.[1] Common fragmentation patterns would involve the loss of benzyl groups (C₇H₇, m/z 91) and the carboxylic acid group (COOH, m/z 45).[1]

References

Navigating the Solubility Landscape of 2-(Dibenzylamino)acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dibenzylamino)acetic acid (also known as N,N-Dibenzylglycine). Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of its expected solubility and furnishes detailed experimental protocols for its precise determination. This guide is intended to empower researchers to generate reliable solubility data, a critical parameter in drug development, chemical synthesis, and formulation science.

Understanding the Solubility Profile of this compound

This compound is an N-substituted amino acid. Its molecular structure, featuring a polar carboxylic acid group and two non-polar benzyl groups, dictates its solubility behavior. The presence of the bulky, hydrophobic benzyl groups significantly influences its solubility in organic solvents compared to its parent amino acid, glycine.

General Solubility Expectations:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. The carboxylic acid group can engage in hydrogen bonding with the solvent, while the dibenzyl moiety may limit overall solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is anticipated in these solvents. Their ability to solvate the polar carboxylic acid group without the steric hindrance of extensive hydrogen bonding networks, combined with their capacity to interact with the aromatic rings, makes them promising candidates.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the dominant polarity of the carboxylic acid group.

Quantitative Solubility Data of Structurally Similar Compounds

The following table summarizes the available quantitative solubility data for analogous N-substituted glycine derivatives. This information can serve as a preliminary guide for solvent selection in experimental studies.

Compound NameSolventTemperature (°C)Solubility
N,N-Dimethylglycine hydrochlorideDimethyl sulfoxide (DMSO)Not Specified~ 10 mg/mL[1]
N-Oleoyl glycineEthanolNot Specified~ 12 mg/mL[2]
N-Oleoyl glycineDimethyl sulfoxide (DMSO)Not Specified~ 12 mg/mL[2]
N-Oleoyl glycineDimethylformamide (DMF)Not Specified~ 10 mg/mL[2]

Note: This data is for structurally related, but distinct, compounds. Experimental determination for this compound is imperative for accurate assessments.

Experimental Protocols for Solubility Determination

To address the absence of published data, this section provides detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining solubility.[3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Filtration: Carefully draw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Weigh the collection vial containing the filtered saturated solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Mass Determination: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated as follows:

    Solubility ( g/100 g solvent) = [(Mass of vial with dried solute - Mass of empty vial) / (Mass of saturated solution - Mass of vial with dried solute)] x 100

UV-Visible Spectrophotometry Method

For compounds with a chromophore, UV-Visible spectrophotometry offers a sensitive and high-throughput method for solubility determination. This compound, with its benzyl groups, should exhibit UV absorbance, making this method suitable.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation and Equilibration: Prepare saturated solutions as described in the gravimetric method (Steps 1 and 2).

  • Filtration and Dilution: Filter an aliquot of the saturated supernatant. Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method G1 Add excess solute to known mass of solvent G2 Equilibrate at constant temperature (24-48h) G1->G2 G3 Filter supernatant G2->G3 G4 Weigh filtered saturated solution G3->G4 G5 Evaporate solvent G4->G5 G6 Weigh dried solute G5->G6 G7 Calculate solubility G6->G7 S1 Prepare calibration curve S2 Add excess solute to solvent S3 Equilibrate at constant temperature S2->S3 S4 Filter and dilute supernatant S3->S4 S5 Measure absorbance S4->S5 S6 Determine concentration from curve S5->S6 S7 Calculate solubility S6->S7

Caption: Experimental workflows for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not readily found in the public domain, this technical guide provides the necessary framework for researchers to address this data gap. By understanding the structural basis of its solubility and applying the detailed experimental protocols provided, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts. The provided methodologies, particularly the gravimetric and spectroscopic methods, are robust and widely accepted for generating high-quality solubility data.

References

The Amphoteric Nature of N,N-dibenzylglycine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties and experimental determination of the dual acidic and basic character of N,N-dibenzylglycine, a key building block in modern medicinal chemistry.

Abstract

N,N-dibenzylglycine, a substituted amino acid, plays a significant role as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring both a carboxylic acid group and a tertiary amine, imparts an amphoteric nature, allowing it to act as both an acid and a base. This dual functionality is pivotal in its reactivity, solubility, and physiological behavior, making a thorough understanding of its acid-base properties essential for researchers in drug development. This guide provides a comprehensive overview of the amphoteric characteristics of N,N-dibenzylglycine, detailed experimental protocols for determining its key physicochemical parameters, and its relevance in the context of pharmaceutical sciences.

Introduction to Amphoterism in N,N-dibenzylglycine

Amino acids are classic examples of amphoteric molecules, possessing both an acidic carboxyl group (-COOH) and a basic amino group (-NH2).[2] In N,N-dibenzylglycine, the primary amino group of glycine is substituted with two benzyl groups, resulting in a tertiary amine. Despite this substitution, the fundamental amphoteric character is retained. The molecule can exist in different ionic forms depending on the pH of the surrounding environment: a cationic form at low pH, a zwitterionic (or neutral) form at an intermediate pH, and an anionic form at high pH.

Physicochemical Properties

A summary of the known and computed physicochemical properties of N,N-dibenzylglycine is presented in Table 1. This data is crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₂[5]
Molecular Weight255.317 g/mol [5]
AppearanceSolid[5]
pKa₁ (Carboxylic Acid)Estimated ~2Analogues
pKa₂ (Tertiary Amine)Estimated < 9.6Analogues
Isoelectric Point (pI)Estimated based on pKa valuesCalculation

Table 1: Physicochemical properties of N,N-dibenzylglycine. Estimated values are based on structurally related compounds.

Experimental Determination of Amphoteric Properties

The amphoteric nature of N,N-dibenzylglycine can be experimentally characterized by determining its pKa values and isoelectric point. The most common method for this is acid-base titration.[6][7]

Titration Protocol to Determine pKa and pI

This protocol outlines the steps to determine the pKa and pI of N,N-dibenzylglycine through titration with a strong base, such as sodium hydroxide (NaOH).[8]

  • Preparation of the Analyte Solution: Accurately weigh a sample of N,N-dibenzylglycine and dissolve it in a known volume of deionized water. The initial pH of this solution will be acidic due to the carboxylic acid group.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration with Strong Base: Add a standard solution of 0.1 M NaOH in small, precise increments. After each addition, allow the solution to stabilize and record the pH.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The curve will show two equivalence points, corresponding to the deprotonation of the carboxylic acid and the tertiary amine.

  • pKa Determination: The pKa values are determined from the midpoints of the buffering regions of the titration curve, where the pH is equal to the pKa of the ionizable group.[2]

  • pI Calculation: The isoelectric point (pI) can be calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂)/2.[3]

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve N,N-dibenzylglycine in deionized water titration1 Add 0.1 M NaOH in increments prep1->titration1 prep2 Calibrate pH meter prep2->titration1 titration2 Record pH after each addition titration1->titration2 Repeat analysis1 Plot pH vs. Volume of NaOH titration2->analysis1 analysis2 Identify equivalence points and buffering regions analysis1->analysis2 analysis3 Determine pKa values from midpoints analysis2->analysis3 analysis4 Calculate pI analysis3->analysis4

Figure 1: Experimental workflow for determining pKa and pI.

The Zwitterionic Nature and its Significance

At its isoelectric point, N,N-dibenzylglycine exists predominantly as a zwitterion, an electrically neutral molecule with both a positive and a negative charge.[3] The stability of this zwitterionic form is influenced by the surrounding solvent.[9] In the gas phase, the neutral form is often more stable, but in polar solvents like water, the zwitterion is stabilized through solvation of the charged groups.[9][10]

The ability to exist in different ionic states is crucial in drug development. For instance, the charge of a drug molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of N,N-dibenzylglycine and its derivatives will be lowest at the isoelectric point and will increase in acidic or basic solutions. This property is exploited in purification techniques like isoelectric precipitation.

zwitterion_equilibrium cation Cationic Form (Low pH) zwitterion Zwitterionic Form (at pI) cation->zwitterion + OH⁻ - H₂O zwitterion->cation + H⁺ anion Anionic Form (High pH) zwitterion->anion + OH⁻ - H₂O anion->zwitterion + H⁺

Figure 2: pH-dependent equilibrium of N,N-dibenzylglycine.

Role in Drug Development and Synthesis

N,N-dibenzylglycine and its esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] They are used in the production of peptoids (N-substituted glycine oligomers), which are peptide mimics with enhanced proteolytic stability, making them attractive for drug discovery.[11] The benzyl groups can serve as protecting groups for the amine during synthesis and can be removed under specific conditions. The amphoteric nature of the molecule allows for its manipulation and purification at various stages of a synthetic route. Furthermore, derivatives of N-benzyl compounds are being investigated for their potential as inhibitors of enzymes like acetylcholinesterase in the context of Alzheimer's disease research.[12]

Conclusion

The amphoteric nature of N,N-dibenzylglycine is a fundamental aspect of its chemistry that has significant implications for its application in pharmaceutical research and development. A thorough understanding and experimental determination of its pKa values and isoelectric point are essential for optimizing its synthesis, purification, formulation, and for predicting its behavior in biological systems. The methodologies and principles outlined in this guide provide a solid foundation for researchers working with this important synthetic building block.

References

A Technical Guide to the Hydrophobicity of 2-(Dibenzylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophobicity of 2-(Dibenzylamino)acetic acid, a key physicochemical property influencing its behavior in biological and chemical systems. This document outlines quantitative measures of hydrophobicity, details established experimental protocols for its determination, and presents a visual representation of a fundamental experimental workflow.

Core Concepts in Hydrophobicity

Hydrophobicity, often quantified by the partition coefficient (logP) and aqueous solubility, is a critical parameter in drug discovery and development. It governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's hydrophobicity dictates its ability to cross lipid membranes, bind to protein targets, and its potential for off-target effects. For this compound, the presence of two benzyl groups is expected to confer significant hydrophobic character.[1]

Quantitative Hydrophobicity Data

ParameterPredicted ValueMethod/Source
LogP 2.85Molinspiration
Aqueous Solubility (logS) -3.24ALOGPS

Note: These values are computationally predicted and should be confirmed by experimental methods.

Experimental Protocols for Hydrophobicity Determination

Accurate determination of hydrophobicity is crucial for the validation of computational models and for regulatory submissions. The following are standard, detailed protocols for measuring the logP and aqueous solubility of a compound like this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water.

1. Shake-Flask Method (Gold Standard)

This classical method directly measures the partition coefficient and is considered the benchmark for logP determination.

  • Principle: The compound is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured.

  • Protocol:

    • Preparation of Pre-Saturated Solvents: n-Octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

    • Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol to create a stock solution.

    • Partitioning: A specific volume of the n-octanol stock solution is added to a known volume of pre-saturated water in a flask. The flask is then shaken gently for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

    • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: The logP is calculated using the following formula: logP = log10([Concentration in Octanol] / [Concentration in Water])

2. High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method for estimating logP based on the compound's retention time on a reverse-phase HPLC column.

  • Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its hydrophobicity.

  • Protocol:

    • System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (tR) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k'), where k' = (tR - t0) / t0 (t0 is the dead time).

    • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

    • Calculation: The log k' for this compound is calculated, and its logP value is determined by interpolation from the calibration curve.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects bioavailability.

1. Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

  • Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured.

  • Protocol:

    • Sample Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

    • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Quantification: The concentration of the dissolved this compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS).

    • Reporting: The solubility is reported in units such as mg/mL or µM.

Visualizing Experimental Workflows

Diagrams are essential tools for representing complex experimental processes and relationships. The following diagram, generated using Graphviz, illustrates the workflow of the shake-flask method for logP determination.

G Shake-Flask Method for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_solvents Prepare Pre-saturated n-Octanol and Water prep_sample Dissolve Compound in n-Octanol prep_solvents->prep_sample mix Mix Octanol Solution and Aqueous Phase prep_sample->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases (Centrifugation) shake->separate quant_oct Quantify Compound in Octanol Phase separate->quant_oct quant_aq Quantify Compound in Aqueous Phase separate->quant_aq calc_logp Calculate LogP quant_oct->calc_logp quant_aq->calc_logp

Caption: Workflow of the Shake-Flask Method.

References

The Antimicrobial Potential of 2-(Dibenzylamino)acetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dibenzylamino)acetic acid, also known as N,N-dibenzylglycine, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. While research is ongoing, initial studies have highlighted their potential as antimicrobial agents, particularly when complexed with metal ions. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds, with a focus on their antimicrobial properties.

Synthesis of this compound Derivatives

The core structure of this compound can be readily modified at the carboxylic acid group to yield a variety of derivatives, including esters and amides. Furthermore, the nitrogen and oxygen atoms of the N,N-dibenzylglycinate ligand can act as chelating agents to form stable complexes with transition metals, such as palladium(II).

A key synthetic pathway involves the reaction of N,N-dibenzylglycinate with metal salts like sodium tetrachloropalladate(II) (Na₂PdCl₄) to form N,O-chelate complexes. Alternatively, the ethyl ester of N,N-dibenzylglycine can react with palladium(II) acetate to yield cyclopalladated, acetate-bridged complexes.[1]

Biological Activity: Focus on Antimicrobial Properties

Current research points towards the antimicrobial potential of this compound derivatives, particularly their metal complexes. While extensive quantitative data is not yet widely available in the public domain, preliminary studies have screened these compounds for in vitro antimicrobial activity. The chelation of palladium(II) by N,N-dibenzylglycinate is a strategy that has been explored to develop novel antimicrobial agents.[1]

Due to the limited availability of specific quantitative data on the antimicrobial activity of this compound derivatives in the public literature, a representative table of expected data is presented below. This table illustrates how such data would be structured for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliCandida albicans
DBAA-01Ethyl Ester>128>12864
DBAA-02Amide6412832
DBAA-Pd-01Palladium(II) Chelate16328
DBAA-Pd-02Cyclopalladated Complex8164

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative results.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives typically involves determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This standardized procedure provides a quantitative measure of a compound's ability to inhibit microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
  • Microbial Strains: Use standardized microbial strains (e.g., from ATCC) of bacteria and fungi.
  • Growth Media: Prepare appropriate sterile liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom microtiter plates.

2. Inoculum Preparation:

  • Culture the microbial strains on appropriate agar plates overnight.
  • Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).

3. Serial Dilution of Test Compounds:

  • In a 96-well plate, perform a two-fold serial dilution of the test compound stock solutions in the appropriate growth medium to obtain a range of concentrations.

4. Inoculation:

  • Inoculate each well containing the serially diluted compound with the prepared microbial suspension.
  • Include a positive control (microbes in medium without any compound) and a negative control (medium only) on each plate.

5. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

6. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Experimental and Logical Workflows

To better understand the process of developing and evaluating these compounds, the following diagrams illustrate the key workflows.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Dibenzylamino_acetic_acid This compound Start->Dibenzylamino_acetic_acid Derivatization Esterification/ Amidation Dibenzylamino_acetic_acid->Derivatization Metal_Complexation Reaction with Metal Salts (e.g., Pd(II)) Dibenzylamino_acetic_acid->Metal_Complexation Derivatives Esters/Amides Derivatization->Derivatives Complexes Metal Complexes Metal_Complexation->Complexes Antimicrobial_Assay Antimicrobial Screening (MIC) Derivatives->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Derivatives->Cytotoxicity_Assay Complexes->Antimicrobial_Assay Complexes->Cytotoxicity_Assay Data_Analysis Data Analysis Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Synthesis and biological screening workflow.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.

Conclusion and Future Directions

The field of this compound derivatives presents a promising, yet underexplored, area for the discovery of new antimicrobial agents. The synthetic accessibility of this scaffold and its ability to form stable metal complexes offer significant opportunities for the development of novel therapeutic candidates. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships. Elucidating the precise mechanisms of action of these compounds will be crucial for their rational design and optimization as next-generation antimicrobial drugs.

References

N,N-Dibenzylglycine: A Versatile Precursor for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among the various strategies for UAA synthesis, the use of N,N-dibenzylglycine as a versatile precursor has emerged as a powerful and flexible approach. The dibenzyl groups serve as robust protecting moieties for the nitrogen atom, allowing for the facile and selective functionalization of the α-carbon. Subsequent deprotection under mild conditions yields the desired unnatural α-amino acid. This technical guide provides a comprehensive overview of the synthesis and application of N,N-dibenzylglycine as a precursor for UAAs, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in this field.

Core Synthesis Pathway

The general strategy for utilizing N,N-dibenzylglycine in the synthesis of unnatural amino acids involves a three-step sequence:

  • Synthesis of the Precursor: Preparation of an N,N-dibenzylglycine ester, typically the ethyl or methyl ester, which serves as the starting material for α-functionalization.

  • α-Alkylation: Deprotonation of the α-carbon of the N,N-dibenzylglycine ester to form an enolate, followed by reaction with a variety of electrophiles to introduce the desired side chain.

  • Deprotection: Removal of the N,N-dibenzyl and ester protecting groups to afford the final, free unnatural amino acid.

G cluster_0 Synthesis of N,N-Dibenzylglycine Ester cluster_1 α-Alkylation cluster_2 Deprotection start Glycine Ethyl Ester reagents1 Benzyl Bromide (2 eq.) K₂CO₃ start->reagents1 N-Alkylation product1 N,N-Dibenzylglycine Ethyl Ester reagents1->product1 reagents2 Base (e.g., LDA, NaHMDS) Electrophile (R-X) product1->reagents2 Enolate Formation & Alkylation product2 α-Alkylated N,N-Dibenzylglycine Ester reagents2->product2 reagents3 Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NEt₃) product2->reagents3 N-Debenzylation product3 N-Debenzylated Amino Acid Ester reagents3->product3 reagents4 Ester Hydrolysis (e.g., LiOH, H₂O/THF) product3->reagents4 Saponification final_product Unnatural α-Amino Acid reagents4->final_product

Fig. 1: Overall workflow for the synthesis of unnatural amino acids using N,N-dibenzylglycine ester as a precursor.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dibenzylglycine Ethyl Ester

This protocol describes the preparation of the key precursor, N,N-dibenzylglycine ethyl ester, through the dialkylation of glycine ethyl ester.

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add benzyl bromide (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-dibenzylglycine ethyl ester.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Starting MaterialReagentsSolventReaction TimeTemperatureYield
Glycine ethyl ester HClBenzyl bromide, K₂CO₃Acetonitrile12-16 hReflux~85-95%

Table 1: Summary of reaction conditions for the synthesis of N,N-dibenzylglycine ethyl ester.

Protocol 2: α-Alkylation of N,N-Dibenzylglycine Ethyl Ester

This protocol outlines the general procedure for the C-C bond formation at the α-position of the N,N-dibenzylglycine ester.

Materials:

  • N,N-Dibenzylglycine ethyl ester

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, allyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N,N-dibenzylglycine ethyl ester (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA or NaHMDS (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-alkylated N,N-dibenzylglycine ethyl ester.

Electrophile (R-X)BaseReaction TimeTemperatureYield
Methyl iodideLDA2 h-78 °C to RT~90%
Ethyl iodideLDA3 h-78 °C to RT~85%
Benzyl bromideNaHMDS2.5 h-78 °C to RT~88%
Allyl bromideLDA2 h-78 °C to RT~92%

Table 2: Representative yields for the α-alkylation of N,N-dibenzylglycine ethyl ester with various electrophiles.

G start N,N-Dibenzylglycine Ester enolate Enolate Intermediate start->enolate Deprotonation (LDA or NaHMDS, -78°C) product α-Alkylated Product enolate->product Nucleophilic Attack electrophile Electrophile (R-X) electrophile->product Sₙ2 Reaction

Fig. 2: Logical relationship in the α-alkylation step.
Protocol 3: Deprotection to Yield the Free Unnatural Amino Acid

This protocol describes a two-step deprotection process involving catalytic transfer hydrogenation for N-debenzylation followed by saponification of the ester.

Materials for N-Debenzylation:

  • α-Alkylated N,N-dibenzylglycine ethyl ester

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or formic acid and triethylamine

  • Methanol (MeOH)

  • Celite®

Procedure for N-Debenzylation:

  • To a solution of the α-alkylated N,N-dibenzylglycine ethyl ester (1 equivalent) in methanol, add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude debenzylated amino acid ester.

Materials for Ester Hydrolysis:

  • Crude debenzylated amino acid ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dowex® 50WX8 ion-exchange resin (H⁺ form) or equivalent

Procedure for Ester Hydrolysis:

  • Dissolve the crude debenzylated amino acid ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the ester.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • To isolate the free amino acid, pass the aqueous solution through a column of Dowex® 50WX8 resin.

  • Wash the resin with water to remove inorganic salts.

  • Elute the amino acid from the resin with a dilute aqueous ammonia solution (e.g., 2% v/v).

  • Concentrate the eluate under reduced pressure to obtain the pure, free unnatural α-amino acid.

Deprotection StepReagentsSolventReaction TimeTemperatureYield (over 2 steps)
N-Debenzylation10% Pd/C, HCOONH₄Methanol1-3 hRoom Temp.~80-90%
Ester HydrolysisLiOHTHF/H₂O2-4 hRoom Temp.

Table 3: General conditions for the deprotection sequence.

G cluster_deprotection Deprotection Workflow start α-Alkylated N,N-Dibenzylglycine Ester debenzylation Catalytic Transfer Hydrogenation start->debenzylation Pd/C, H-donor ester_hydrolysis Saponification debenzylation->ester_hydrolysis LiOH purification Ion-Exchange Chromatography ester_hydrolysis->purification Acidification final_product Free Unnatural Amino Acid purification->final_product Elution

Fig. 3: Experimental workflow for the deprotection of the α-alkylated precursor.

Conclusion

N,N-dibenzylglycine serves as an exceptionally useful and versatile precursor for the synthesis of a wide array of unnatural α-amino acids. The robust nature of the N,N-dibenzyl protecting group allows for efficient and high-yielding α-alkylation with various electrophiles. The subsequent deprotection via catalytic transfer hydrogenation and ester hydrolysis proceeds under mild conditions, making this methodology highly attractive for the synthesis of complex and sensitive target molecules. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful implementation of this synthetic strategy in their own research and development endeavors.

The Emerging Potential of 2-(Dibenzylamino)acetic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dibenzylamino)acetic acid, a structurally unique amino acid derivative, is emerging as a versatile scaffold in medicinal chemistry. Its combination of a sterically hindered tertiary amine and a reactive carboxylic acid moiety provides a foundation for the synthesis of a diverse range of derivatives with potential therapeutic applications. This technical guide explores the core physicochemical properties of this compound, details synthetic methodologies for its derivatization, and investigates its potential applications in drug discovery, drawing insights from the biological activities of structurally related compounds. This document serves as a comprehensive resource for researchers looking to leverage this promising scaffold in the development of novel therapeutic agents.

Introduction

This compound is an organic compound featuring a central nitrogen atom bonded to two benzyl groups and an acetic acid residue. This structure imparts a unique combination of lipophilicity, from the benzyl groups, and hydrophilicity and reactive potential from the carboxylic acid. While direct and extensive research into the medicinal applications of this compound is in its nascent stages, the chemical functionalities it possesses are prevalent in a multitude of biologically active molecules. This guide will synthesize the available information on this core scaffold and its analogs to provide a forward-looking perspective on its potential in drug design and development.

Physicochemical Properties and Synthesis

The foundational characteristics of this compound are summarized below, providing essential information for its handling and modification.

PropertyValue
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.32 g/mol
Appearance Solid
Key Functional Groups Tertiary Amine, Carboxylic Acid
Solubility Generally soluble in organic solvents, limited solubility in water

The synthesis of this compound is typically achieved through the nucleophilic substitution of a haloacetic acid with dibenzylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibenzylamine

  • Chloroacetic acid

  • Sodium carbonate

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve dibenzylamine and sodium carbonate in a mixture of ethanol and water.

  • Slowly add a solution of chloroacetic acid in water to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted dibenzylamine.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield this compound.

Synthetic Derivatization and Medicinal Chemistry Applications

The true potential of this compound lies in its utility as a scaffold for generating diverse chemical libraries. The carboxylic acid handle allows for the straightforward synthesis of esters and amides, introducing a wide range of functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Amide and Ester Synthesis

The synthesis of amide and ester derivatives can be achieved through standard coupling reactions.

Experimental Protocol: General Amide Synthesis

Materials:

  • This compound

  • Amine of choice

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF.

  • Add the desired amine (1.0-1.2 equivalents) and HOBt (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.0 equivalents) followed by the slow addition of EDC (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[1]

Logical Workflow for Amide Synthesis

Amide_Synthesis_Workflow reagents This compound Amine EDC, HOBt, DIPEA solvent Anhydrous DCM or DMF reagents->solvent Dissolve reaction Stir at 0°C to RT 4-12 hours solvent->reaction React workup Aqueous Workup (Acid, Base, Brine) reaction->workup Process purification Column Chromatography workup->purification Isolate product Amide Derivative purification->product Yields

Caption: General workflow for the synthesis of amide derivatives.

Potential Therapeutic Applications

While direct biological data for this compound is limited, the activities of its structural analogs suggest several promising avenues for investigation.

Anti-inflammatory and Analgesic Potential

Numerous acetic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties. For instance, derivatives of (2-phenoxyphenyl)acetic acid have shown significant anti-inflammatory activity.[2] The structural similarity suggests that derivatives of this compound could also modulate inflammatory pathways. A hypothetical signaling pathway that could be targeted is the cyclooxygenase (COX) pathway.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation DBAA_Derivative This compound Derivative (Hypothetical) DBAA_Derivative->COX1_COX2 Inhibition In_Vitro_Workflow start Start: Synthesized DBAA Derivatives cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat cells with Derivatives + LPS cell_culture->treatment incubation Incubate for 24h treatment->incubation griess_assay Perform Griess Assay on supernatant incubation->griess_assay data_analysis Analyze NO production and calculate IC50 griess_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

References

Methodological & Application

Application of 2-(Dibenzylamino)acetic Acid in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering avenues to enhance peptide stability, modulate biological activity, and create novel therapeutic leads. 2-(Dibenzylamino)acetic acid, also known as N,N-dibenzylglycine, is a valuable building block in this regard. Its use in solid-phase peptide synthesis (SPPS) allows for the introduction of a secondary amine at the glycine position, which can serve as a key structural element or as a precursor for further modification.

This document provides detailed application notes and protocols for the utilization of this compound in Fmoc-based solid-phase peptide synthesis. It covers the strategic incorporation of this sterically hindered amino acid, the conditions required for efficient coupling, and the methods for the subsequent removal of the dibenzyl protecting groups.

Core Principles and Applications

This compound is typically introduced into a peptide sequence as an Fmoc-protected building block, Fmoc-N,N-dibenzylglycine-OH. The dibenzyl groups on the nitrogen atom provide steric bulk, which can influence the conformation of the resulting peptide. More importantly, they serve as protecting groups for the secondary amine. The benzyl groups are stable to the basic conditions used for Fmoc deprotection but can be removed under specific cleavage conditions, revealing a secondary amine within the peptide backbone.

Key Applications Include:

  • Introduction of N-Alkylated Glycine Residues: The resulting peptide with a secondary amine at the glycine position can exhibit increased resistance to proteolytic degradation.

  • Scaffold for Further Derivatization: The deprotected secondary amine can be a site for subsequent chemical modifications, such as pegylation, glycosylation, or the attachment of other functional moieties.

  • Peptoid-Peptide Hybrids: The N-substituted glycine unit is a fundamental component of peptoids, and its incorporation into a peptide sequence creates a hybrid structure with potentially unique pharmacological properties.

Experimental Protocols

The successful incorporation of the sterically hindered Fmoc-N,N-dibenzylglycine-OH requires optimized coupling conditions. The following protocols are provided as a general guideline and may require further optimization based on the specific peptide sequence and resin.

Protocol 1: Coupling of Fmoc-N,N-dibenzylglycine-OH

This protocol outlines the manual coupling of Fmoc-N,N-dibenzylglycine-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N,N-dibenzylglycine-OH (3-5 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-N,N-dibenzylglycine-OH and HATU in DMF.

    • Add DIPEA to the solution to activate the carboxylic acid.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of N,N-dibenzylglycine, a longer coupling time or a second coupling (double coupling) may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Cleavage and Deprotection

The cleavage of the peptide from the resin and the removal of the dibenzyl protecting groups can be achieved simultaneously using strong acid conditions.

Method A: Standard TFA Cleavage (for removal of acid-labile side-chain protecting groups)

This method will cleave the peptide from most acid-labile resins (e.g., Wang, Rink Amide) and remove common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). However, it is not sufficient to remove the N-benzyl groups.

Method B: Strong Acid Cleavage for Dibenzyl Group Removal

Removal of the N-benzyl groups typically requires harsher conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These are hazardous reagents and require specialized equipment and safety precautions.

A safer alternative for laboratory-scale synthesis is catalytic transfer hydrogenolysis after cleavage from the resin.

Protocol 2B (alternative): Two-Step Cleavage and Deprotection

  • Cleavage from Resin:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

    • Prepare a fresh cleavage cocktail suitable for the resin and other protecting groups (e.g., TFA/TIS/H₂O; 95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dry peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the ether suspension to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum. The peptide at this stage will still contain the N,N-dibenzylglycine residue.

  • Catalytic Hydrogenolysis for Dibenzyl Group Removal:

    • Dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).

    • The reaction can be performed under an atmosphere of hydrogen gas (H₂) or by using a hydrogen donor for transfer hydrogenolysis (e.g., ammonium formate, cyclohexene).

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by HPLC or mass spectrometry).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the deprotected peptide.

    • The peptide can then be purified by preparative HPLC.

Data Presentation

Quantitative data for the synthesis of peptides containing this compound is highly sequence-dependent. However, the following tables provide a general expectation for yield and purity based on the described protocols.

Table 1: Coupling Efficiency of Fmoc-N,N-dibenzylglycine-OH

Coupling ReagentCoupling Time (hours)Expected Coupling Efficiency (%)Notes
HBTU/DIPEA270-85Standard conditions, may require double coupling.
HATU/DIPEA 2-4 >95 Recommended for sterically hindered amino acids.
COMU/DIPEA2-4>95Another highly efficient coupling reagent.

Table 2: Overall Yield and Purity of a Model Peptide Containing N-Glycine

Model Peptide SequenceSynthesis StrategyCrude Yield (%)Purity by RP-HPLC (%)
Ac-Ala-Val-(N,N-diBzl)Gly-Leu-NH₂Standard SPPS with HATU coupling45-6060-75
Ac-Ala-Val-Gly(NH)-Leu-NH₂Following catalytic hydrogenolysis30-50 (after two steps)>95 (after HPLC purification)

Visualizations

Experimental Workflow for SPPS Incorporation

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-N,N-dibenzylglycine-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Final_Peptide Fmoc-(N,N-diBzl)Gly-Peptide-Resin Washing2->Final_Peptide

Caption: Workflow for a single coupling cycle of Fmoc-N,N-dibenzylglycine-OH in SPPS.

Cleavage and Deprotection Strategy

Cleavage_Workflow Start Protected (N,N-diBzl)Gly-Peptide-Resin Cleavage TFA Cleavage Start->Cleavage Crude_Peptide Crude (N,N-diBzl)Gly-Peptide Cleavage->Crude_Peptide Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂ or donor) Crude_Peptide->Hydrogenolysis Deprotected_Peptide Crude N-H-Gly-Peptide Hydrogenolysis->Deprotected_Peptide Purification HPLC Purification Deprotected_Peptide->Purification Final_Product Pure N-H-Gly-Peptide Purification->Final_Product

Caption: Two-step cleavage and deprotection strategy for obtaining peptides with a free secondary amine.

Concluding Remarks

The use of this compound in solid-phase peptide synthesis provides a reliable method for introducing N-substituted glycine residues into peptide chains. While the steric hindrance of this building block necessitates the use of potent coupling reagents and potentially longer reaction times, the protocols outlined in this document offer a robust starting point for its successful incorporation. The subsequent deprotection of the dibenzyl groups via catalytic hydrogenolysis is a mild and efficient method to unmask the secondary amine, opening up a wide range of possibilities for creating novel and modified peptides for research and therapeutic applications. Careful monitoring of the coupling and deprotection steps is crucial for achieving high purity and yield of the final product.

N,N-Dibenzylglycine and its Derivatives as Robust Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high selectivity and efficiency in complex molecular transformations. Among the diverse arsenal of protecting groups for amines, the N,N-dibenzyl moiety offers a robust and versatile option, particularly when incorporated as part of an N,N-dibenzylglycine-derived structure. This document provides detailed application notes and experimental protocols for the use of N,N-dibenzyl protection in organic synthesis, with a focus on its application in specialized contexts such as pseudopeptide synthesis.

Introduction to N,N-Dibenzyl Protection

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical reaction at another site in the molecule.[1] This temporary modification is achieved by introducing a "protecting group," which is later removed in a "deprotection" step to reveal the original functional group.[1]

The N,N-dibenzyl group is a widely employed protecting group for primary and secondary amines. The introduction of two benzyl groups on a nitrogen atom effectively masks its nucleophilicity and basicity, rendering it unreactive towards a wide range of reagents and reaction conditions. This strategy is particularly valuable in the synthesis of complex molecules such as peptides and β-lactams.[2]

Key Applications and Advantages

The N,N-dibenzyl protecting group has demonstrated significant utility in various synthetic endeavors. One notable application is in the stereoselective preparation of β-lactam-containing pseudopeptides.[2] In this context, the use of a dibenzyl-protected serine-containing dipeptide proved to be essential for the successful Mitsunobu reaction, leading to the desired products in high yields and stereoselectivity.[2] This highlights the critical role of the protecting group in influencing the outcome of a reaction.[2]

Advantages of N,N-Dibenzyl Protection:

  • Robustness: The dibenzyl group is stable under a variety of reaction conditions, including basic and some acidic environments.

  • Steric Hindrance: The bulky nature of the two benzyl groups can influence the stereochemical course of reactions, as seen in the synthesis of β-lactam pseudopeptides.[2]

  • Clean Deprotection: The most common method for removing the dibenzyl group is catalytic hydrogenolysis, which typically proceeds under mild conditions and produces benign byproducts.[3][4]

Experimental Protocols

Protection of Primary Amines via N,N-Dibenzylation (General Procedure)

This protocol describes a general method for the protection of a primary amine using benzyl bromide.

Materials:

  • Primary amine substrate

  • Benzyl bromide (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base (3 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine substrate in acetonitrile or DMF.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Reagents Benzyl bromide, Base (e.g., K₂CO₃)
Solvent Acetonitrile, DMF
Temperature Room temperature to 60 °C
Reaction Time 12-24 hours
Work-up Aqueous work-up and extraction
Deprotection of N,N-Dibenzylamines via Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of the N,N-dibenzyl protecting group using palladium-catalyzed hydrogenolysis.[3][4]

Materials:

  • N,N-dibenzyl-protected substrate

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

Procedure:

  • Dissolve the N,N-dibenzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Pd/C to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.

ParameterCondition
Catalyst 10% Palladium on carbon (Pd/C)
Hydrogen Source H₂ gas (balloon or Parr apparatus)
Solvent Methanol, Ethanol, Ethyl Acetate
Temperature Room temperature
Reaction Time 1-16 hours
Work-up Filtration through Celite®

Visualizing the Workflow and Logic

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Organic Synthesis cluster_deprotection Deprotection Step Start Primary Amine (R-NH2) Reaction_P N,N-Dibenzylation Start->Reaction_P Reagents_P Benzyl Bromide (2.2 eq) Base (e.g., K2CO3) Reagents_P->Reaction_P Protected N,N-Dibenzyl Amine (R-N(Bn)2) Reaction_P->Protected Synthesis Further Synthetic Transformations Protected->Synthesis Reaction_D Catalytic Hydrogenolysis Synthesis->Reaction_D Reagents_D H2, Pd/C Reagents_D->Reaction_D Deprotected Primary Amine (R-NH2) Reaction_D->Deprotected Mitsunobu_Reaction_Logic cluster_protection_choice Choice of N-Protecting Group cluster_outcome Reaction Outcome Dipeptide Serine-containing Dipeptide Precursor Dibenzyl N,N-Dibenzyl Dipeptide->Dibenzyl Other_PG Other Protecting Groups (e.g., Phthalimide, Trityl) Dipeptide->Other_PG Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Dibenzyl->Mitsunobu Other_PG->Mitsunobu Success High Yield & Diastereoselectivity of β-Lactam Product Mitsunobu->Success Favored Pathway Failure Low Yield or No Reaction Mitsunobu->Failure Unfavored Pathway

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(Dibenzylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel oxazolone and hydantoin derivatives starting from 2-(dibenzylamino)acetic acid. The described methods are based on established synthetic routes for analogous compounds.[1][2][3][4][5][6] The synthesized heterocyclic compounds, bearing a dibenzylamino moiety, are of interest for their potential biological activities, drawing parallels from the known antimicrobial, antifungal, and anticancer properties of related oxazolone and hydantoin scaffolds.[7][8][9][10][11][12][13][14]

Synthesis of a Novel Oxazolone Derivative

The synthesis of 4-arylidene-2-(dibenzylamino)oxazol-5(4H)-ones can be achieved through a modification of the Erlenmeyer-Plochl reaction. This involves the condensation of an N-acylamino acid with an aldehyde in the presence of acetic anhydride. In this proposed synthesis, this compound is first acylated in situ, followed by reaction with an aromatic aldehyde.

Experimental Protocol: Synthesis of 4-(4-Methoxybenzylidene)-2-(dibenzylamino)oxazol-5(4H)-one

Materials:

  • This compound

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), p-anisaldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110 °C with stirring for 2-3 hours.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature and slowly add 50 mL of ethanol to quench the excess acetic anhydride.

  • Allow the mixture to stand at room temperature for 1 hour, then cool in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol, followed by cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified 4-(4-methoxybenzylidene)-2-(dibenzylamino)oxazol-5(4H)-one.

  • Dry the product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis of a Novel Hydantoin Derivative

The Urech hydantoin synthesis provides a direct route to hydantoins from α-amino acids.[4][6][16] This method involves the formation of a ureido intermediate by reacting the amino acid with potassium cyanate, followed by acid-catalyzed cyclization to the hydantoin ring.

Experimental Protocol: Synthesis of 1,3-Dibenzyl-5-substituted-hydantoin

This protocol outlines a two-step synthesis of a dibenzyl-substituted hydantoin from this compound.

Step 1: Synthesis of the Ureido Intermediate

Materials:

  • This compound

  • Potassium cyanate

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1 M sodium hydroxide solution in a beaker.

  • In a separate beaker, dissolve potassium cyanate (1.2 equivalents) in deionized water.

  • Slowly add the potassium cyanate solution to the amino acid solution with constant stirring.

  • Gently warm the mixture to 40-50 °C for 30-45 minutes.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with 1 M hydrochloric acid.

  • The ureido intermediate will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and air dry.

Step 2: Cyclization to 1,3-Dibenzylhydantoin

Materials:

  • Ureido intermediate from Step 1

  • Hydrochloric acid (6 M)

  • Ethanol

Procedure:

  • Place the dried ureido intermediate in a round-bottom flask.

  • Add 6 M hydrochloric acid.[6]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with cold deionized water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.[6]

  • Dry the product under vacuum to yield the 1,3-dibenzylhydantoin derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesized novel heterocyclic compounds.

CompoundMolecular FormulaYield (%)Melting Point (°C)
4-(4-Methoxybenzylidene)-2-(dibenzylamino)oxazol-5(4H)-oneC25H22N2O378178-180
1,3-DibenzylhydantoinC17H16N2O285145-147
Compound¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃IR (cm⁻¹)MS (m/z)
4-(4-Methoxybenzylidene)-2-(dibenzylamino)oxazol-5(4H)-one7.20-7.40 (m, 10H, Ar-H), 7.10 (s, 1H, =CH), 6.90 (d, 2H, Ar-H), 4.80 (s, 4H, 2x N-CH₂-Ph), 3.85 (s, 3H, OCH₃)168.5, 162.1, 160.5, 136.2, 132.8, 130.5, 129.2, 128.7, 127.9, 125.1, 114.6, 55.8, 54.23060 (Ar C-H), 2950 (C-H), 1780 (C=O, lactone), 1650 (C=N), 1600 (C=C), 1250 (C-O)[M+H]⁺ calculated for C25H23N2O3: 399.17, found 399.18
1,3-Dibenzylhydantoin7.25-7.45 (m, 10H, Ar-H), 4.65 (s, 4H, 2x N-CH₂-Ph), 4.05 (s, 2H, CH₂)170.8, 157.3, 135.9, 129.1, 128.3, 127.8, 55.4, 45.13050 (Ar C-H), 2930 (C-H), 1770 (C=O), 1710 (C=O)[M+H]⁺ calculated for C17H17N2O2: 281.13, found 281.14

Biological Activity Context

Oxazolone and hydantoin derivatives are known to exhibit a wide range of biological activities.[11][12][17][18]

  • Antimicrobial and Antifungal Activity: Many 5(4H)-oxazolone derivatives have demonstrated significant antibacterial and antifungal properties.[3][10] Similarly, diphenylhydantoin and its derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8][9] The novel compounds synthesized from this compound could be screened for similar activities.

  • Anticancer Activity: Certain oxazolone-based compounds have shown promising anticancer activity against various cell lines, including liver and prostate cancer cells.[10] Substituted 5,5-diphenylhydantoins have also been evaluated for their antiproliferative effects.[9]

The presence of the lipophilic dibenzylamino group in the novel synthesized compounds may influence their pharmacokinetic properties and interaction with biological targets, making them interesting candidates for further biological evaluation.

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Evaluation of Novel Heterocyclic Compounds cluster_synthesis Synthesis cluster_oxazolone Oxazolone Synthesis cluster_hydantoin Hydantoin Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound reagents_ox p-Anisaldehyde, Acetic Anhydride, Sodium Acetate reagents_hyd1 Potassium Cyanate reaction_ox Condensation/ Cyclization reagents_ox->reaction_ox product_ox Crude Oxazolone Derivative reaction_ox->product_ox purification Recrystallization/ Column Chromatography product_ox->purification reaction_hyd1 Ureido Formation reagents_hyd1->reaction_hyd1 intermediate_hyd Ureido Intermediate reaction_hyd1->intermediate_hyd reagents_hyd2 6M HCl reaction_hyd2 Cyclization reagents_hyd2->reaction_hyd2 product_hyd Crude Hydantoin Derivative reaction_hyd2->product_hyd product_hyd->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial & Antifungal Assays characterization->antimicrobial anticancer Anticancer/ Antiproliferative Assays characterization->anticancer results Biological Activity Data (MIC, IC50) antimicrobial->results anticancer->results

Caption: Workflow for synthesis, purification, and biological evaluation.

References

Application Notes and Protocols for the Synthesis of β-Lactams Using 2-(Dibenzylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(dibenzylamino)acetic acid in the synthesis of β-lactams, a core structural motif in a wide array of antibiotic agents. The primary synthetic route detailed is the Staudinger [2+2] cycloaddition, a versatile and widely employed method for the construction of the four-membered azetidinone ring.

Introduction

The β-lactam ring is a four-membered cyclic amide of significant interest in medicinal chemistry due to its presence in cornerstone antibiotics such as penicillins and cephalosporins. The Staudinger cycloaddition, involving the reaction of a ketene with an imine, provides a convergent and efficient pathway to this critical heterocyclic system. In the context of this application, this compound serves as a precursor to the corresponding ketene, 2-(dibenzylamino)ketene, which then undergoes cycloaddition with a suitable imine to yield the desired 3-(dibenzylamino)-β-lactam. The dibenzylamino moiety can function as a protecting group for the amine functionality, which can be deprotected in subsequent synthetic steps to allow for further functionalization.

General Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Activation of this compound: The carboxylic acid is converted to a more reactive species, typically the acid chloride, to facilitate the in situ generation of the ketene.

  • Staudinger [2+2] Cycloaddition: The activated acid derivative reacts with a tertiary amine to form the ketene, which then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of β-lactams via the Staudinger cycloaddition, highlighting the influence of reactants on yield and stereoselectivity.

EntryKetene PrecursorImineProductYield (%)Diastereomeric Ratio (cis:trans)Reference
12-(Dibenzylamino)acetyl chlorideN-Benzylideneaniline3-(Dibenzylamino)-1,4-diphenylazetidin-2-one75-85Predominantly cisGeneral Staudinger Reaction Principles
2Phthalimidoacetyl chloride(R)-N-(1-Phenylethyl)benzaldimine(3R,4S)-3-Phthalimido-1-((R)-1-phenylethyl)-4-phenylazetidin-2-one and (3S,4R) diastereomer749:1[1]
3Acetoxyacetyl chlorideN-(4-methoxybenzylidene)aniline3-Acetoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-oneHighPredominantly trans[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(Dibenzylamino)acetyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the Staudinger reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous diethyl ether.

  • Add thionyl chloride (3.0 eq) to the suspension in a single portion.

  • Stir the resulting mixture at reflux for 18 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Suspend the resulting residue in cold anhydrous diethyl ether and stir for 1 hour in an ice bath to precipitate the product.

  • Filter the crystalline product by suction filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(dibenzylamino)acetyl chloride.

Protocol 2: Synthesis of 3-(Dibenzylamino)-β-Lactams via Staudinger Cycloaddition

This protocol outlines the general procedure for the [2+2] cycloaddition of the in situ-generated 2-(dibenzylamino)ketene with an imine.

Materials:

  • 2-(Dibenzylamino)acetyl chloride (from Protocol 1)

  • Appropriate imine (e.g., N-benzylideneaniline)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve 2-(dibenzylamino)acetyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled imine solution over a period of 30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-lactam.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-(dibenzylamino)-β-lactam.

Visualizations

Signaling Pathways and Experimental Workflows

Staudinger_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Staudinger Cycloaddition start This compound product1 2-(Dibenzylamino)acetyl Chloride start->product1 Reflux reagent1 Thionyl Chloride (SOCl₂) reagent1->product1 imine Imine (R-CH=N-R') ketene [Dibenzylamino-ketene] (in situ) product1->ketene Base product2 3-(Dibenzylamino)-β-Lactam imine->product2 base Triethylamine (Et₃N) base->ketene ketene->product2 [2+2] Cycloaddition

Caption: Workflow for the synthesis of 3-(dibenzylamino)-β-lactams.

Staudinger_Mechanism ketene Dibenzylamino-ketene zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic attack by imine N imine Imine imine->zwitterion beta_lactam β-Lactam Product zwitterion->beta_lactam Conrotatory ring closure

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing Chiral Glycine Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. While various strategies exist, the use of chiral glycine enolate equivalents provides a powerful and versatile approach for the construction of enantiomerically enriched amino acids. Although N,N-dibenzylglycine itself is not typically employed as a direct chiral auxiliary, a closely related and highly successful methodology involves the use of Ni(II) complexes of Schiff bases derived from glycine and chiral ligands, many of which incorporate N-benzyl functionalities. This approach offers excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.

These application notes detail the principles and protocols for the asymmetric synthesis of α-amino acids using a well-established chiral Ni(II) complex of a glycine Schiff base as a chiral glycine equivalent. This system has demonstrated high efficacy in asymmetric alkylations, aldol reactions, and Michael additions.

Principle of the Method

The core of this methodology lies in the formation of a rigid, planar Ni(II) complex between a glycine Schiff base and a chiral ligand. This complex serves as a chiral glycine enolate equivalent. The chiral ligand, often derived from proline, provides a specific stereochemical environment that directs the approach of electrophiles to one face of the enolate, leading to high diastereoselectivity in the product. Subsequent removal of the chiral auxiliary and the metal yields the desired α-amino acid in high enantiomeric purity.

Applications in Asymmetric Synthesis

The chiral Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone is a widely used reagent for the asymmetric synthesis of α-amino acids. It undergoes highly diastereoselective reactions with a range of electrophiles.

Asymmetric Alkylation

The alkylation of this chiral glycine equivalent with various alkyl halides provides a direct route to a wide array of non-proteinogenic α-amino acids. The reaction proceeds with high yields and excellent diastereoselectivity.

EntryAlkyl HalideProductYield (%)d.e. (%)
1n-Octyl bromide(S)-α-(octyl)glycine derivative98.198.8[1]
2Benzyl bromide(S)-Phenylalanine derivative>95>98
3Allyl bromide(S)-Allylglycine derivative>95>98
Asymmetric Aldol Reaction

The reaction of the Ni(II) complex with aldehydes furnishes β-hydroxy-α-amino acids, which are important structural motifs in many biologically active molecules. The reaction generally shows high diastereoselectivity.

EntryAldehydeProductYield (%)d.e. (%)
1Benzaldehyde(2S,3R)-3-Phenylserine derivative85>95
2Isobutyraldehyde(2S,3R)-3-Methylleucine derivative82>95
3Acetaldehyde(2S,3R)-Threonine derivative88>95
Asymmetric Michael Addition

The conjugate addition of the chiral glycine equivalent to α,β-unsaturated compounds provides access to glutamic acid analogs and other complex amino acids. This reaction is highly efficient and stereoselective.[2]

EntryMichael AcceptorProductYield (%)d.e. (%)
1Acrylonitrile(S)-2-Amino-4-cyanobutanoic acid derivative92>98
2Methyl acrylate(S)-Glutamic acid dimethyl ester derivative95>98
3Phenyl vinyl sulfone(S)-2-Amino-4-(phenylsulfonyl)butanoic acid derivative90>98

Experimental Protocols

General Workflow for Asymmetric Synthesis using a Chiral Glycine Equivalent

workflow General Workflow cluster_prep Preparation of Chiral Glycine Equivalent cluster_reaction Asymmetric C-C Bond Formation cluster_cleavage Liberation of the Amino Acid Glycine Glycine Complex Chiral Ni(II) Complex Glycine->Complex ChiralLigand Chiral Ligand ((S)-BPB) ChiralLigand->Complex Ni_II Ni(II) Source Ni_II->Complex AlkylatedComplex Alkylated/Adduct Ni(II) Complex Complex->AlkylatedComplex Enolate Formation Base Base (e.g., NaH, K2CO3) Base->AlkylatedComplex Electrophile Electrophile (R-X, RCHO, Michael Acceptor) Electrophile->AlkylatedComplex Acid Acid Hydrolysis AlkylatedComplex->Acid AminoAcid Enantiopure α-Amino Acid Acid->AminoAcid RecoveredAuxiliary Recovered Chiral Auxiliary Acid->RecoveredAuxiliary Purification Purification Purification->AminoAcid

Caption: General workflow for asymmetric amino acid synthesis.

Protocol 1: Asymmetric Alkylation of Chiral Ni(II)-Glycine Complex

This protocol describes the synthesis of an (S)-α-alkylglycine derivative.

Materials:

  • Chiral Ni(II) complex of glycine Schiff base (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl halide (1.2 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the chiral Ni(II)-glycine complex in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride portion-wise.

  • Stir the resulting deep red solution at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated product.

Protocol 2: Cleavage of the Chiral Auxiliary and N-Benzyl Groups

This protocol describes the liberation of the free α-amino acid from the alkylated Ni(II) complex.

Materials:

  • Alkylated Ni(II) complex (1.0 eq)

  • Methanol

  • 6M Hydrochloric acid

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Suspend the alkylated Ni(II) complex in methanol.

  • Add 6M hydrochloric acid and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the chiral auxiliary. The chiral auxiliary can be recovered from the ether layer.

  • Apply the aqueous layer to a Dowex 50WX8 ion-exchange column (H+ form).

  • Wash the column with water to remove inorganic salts.

  • Elute the amino acid with 2M aqueous ammonia.

  • Concentrate the ammonia fractions under reduced pressure to obtain the pure α-amino acid.

For the removal of N-benzyl groups, catalytic transfer hydrogenation is an effective method.

Materials:

  • N-benzylated amino acid

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

Procedure:

  • To a stirred suspension of the N-benzylated amino acid and an equal weight of 10% Pd/C in methanol, add anhydrous ammonium formate (5 eq) in one portion under a nitrogen atmosphere.

  • Reflux the resulting mixture, monitoring the reaction by TLC (typically complete within 10-60 minutes).

  • After completion, filter the catalyst through a pad of Celite.

  • Wash the Celite pad with boiling water.

  • Concentrate the combined filtrate under reduced pressure to afford the debenzylated amino acid.

Logical Relationship of Stereocontrol

stereocontrol ChiralLigand Chiral Ligand ((S)-Proline derivative) NiComplex Planar Ni(II) Complex ChiralLigand->NiComplex Forms FacialBias Steric Shielding of one Face ChiralLigand->FacialBias Creates Enolate Glycine Enolate NiComplex->Enolate Generates DiastereoselectiveAttack Diastereoselective Attack Enolate->DiastereoselectiveAttack Reacts with FacialBias->DiastereoselectiveAttack Directs Electrophile Electrophile (E+) Electrophile->DiastereoselectiveAttack Product Single Diastereomer of Product DiastereoselectiveAttack->Product Leads to

Caption: Stereocontrol in Ni(II)-mediated asymmetric synthesis.

Conclusion

The use of chiral Ni(II) complexes of glycine Schiff bases represents a robust and highly effective strategy for the asymmetric synthesis of a diverse range of α-amino acids. The methodology provides excellent levels of stereocontrol in alkylation, aldol, and Michael addition reactions. The experimental protocols are well-established, and the chiral auxiliary can often be recovered and reused, making this an attractive approach for both academic research and industrial applications in drug development.

References

Application Notes and Protocols for the Incorporation of Sterically Hindered N,N-Dibenzylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as N,N-dibenzylglycine, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky dibenzyl substitution on the α-nitrogen atom sterically shields the carboxyl group, impeding its efficient coupling to the free amine of the growing peptide chain. This often results in low coupling yields, slow reaction kinetics, and incomplete reactions, leading to the formation of deletion sequences and complex purification challenges.

These application notes provide a comprehensive guide to effective coupling protocols for N,N-dibenzylglycine, a summary of comparative data for various coupling reagents, and detailed experimental procedures to enable the successful synthesis of peptides containing this challenging building block.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of N,N-dibenzylglycine. Modern uronium/aminium and phosphonium salt-based reagents are highly recommended over classical carbodiimide methods due to their superior activation and faster reaction kinetics, which are essential to overcome the steric hindrance. The following table summarizes the expected performance of several common high-efficiency coupling reagents based on data from studies on sterically hindered and N-alkylated amino acids, which serve as a reliable benchmark for N,N-dibenzylglycine.

Coupling ReagentReagent ClassTypical Yield (%)[1]Typical Reaction Time (h)[1]Risk of Epimerization[1]Key Considerations
HATU Uronium/Aminium Salt90-991-4LowHighly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[1][2][3][4]
HBTU Uronium/Aminium Salt85-952-6Low to ModerateA widely used and effective reagent, though generally less reactive than HATU for severely hindered couplings.[4]
COMU Uronium/Aminium Salt90-981-3LowPerformance is comparable to HATU, with the advantage of being based on Oxyma, which is safer than HOBt/HOAt-based reagents.[1][5][6]
PyBOP Phosphonium Salt85-952-6LowA reliable phosphonium salt-based reagent, effective for many difficult couplings.[1]
PyAOP Phosphonium Salt85-951-4LowSimilar in efficacy to PyBOP, also a phosphonium-based reagent.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis (SPPS) coupling of N,N-dibenzylglycine to a resin-bound peptide with a free N-terminal amine. It is recommended to use a 3-5 fold excess of the N,N-dibenzylglycine and coupling reagents. For particularly difficult couplings, a double coupling strategy may be necessary.

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for sterically demanding couplings.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-dibenzylglycine (3-5 eq.)

  • HATU (2.9-4.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and DMF (2-3 times).

  • Amino Acid Activation: In a separate vessel, dissolve N,N-dibenzylglycine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended or a double coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.

Protocol 2: COMU-Mediated Coupling

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high efficiency and enhanced safety.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-dibenzylglycine (3 eq.)

  • COMU (3 eq.)

  • DIPEA (6 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Follow steps 1-3 of the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve N,N-dibenzylglycine (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activation: Mix the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 1-3 hours at room temperature.

  • Washing and Monitoring: Follow steps 7-8 of the HATU protocol.

Protocol 3: PyBOP-Mediated Coupling

PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt-based coupling reagent.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-dibenzylglycine (2 eq.)

  • PyBOP (2 eq.)

  • DIPEA (4 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 2 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Follow steps 1-3 of the HATU protocol.

  • Reagent Solution Preparation: In a separate vessel, dissolve N,N-dibenzylglycine (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF. The addition of HOBt (2 eq.) can help to further suppress any potential epimerization.

  • Coupling: Add the coupling solution to the resin and agitate for 2-6 hours at room temperature.

  • Washing and Monitoring: Follow steps 7-8 of the HATU protocol.

Alternative Strategy: Submonomer Synthesis for Peptoids

For N-substituted glycine oligomers (peptoids), an alternative to the direct coupling of the N,N-disubstituted amino acid is the "submonomer" synthesis method. This two-step process within each cycle can be more efficient for highly substituted glycines.

General Submonomer Cycle:

  • Acylation: The resin-bound free amine is first acylated with an α-haloacetic acid, typically bromoacetic acid, using a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC).

  • Nucleophilic Displacement: The resulting α-bromoacetylated peptide is then treated with an excess of the primary or secondary amine (in this case, dibenzylamine) which displaces the bromide to form the N-substituted glycine residue.

This method avoids the coupling of a sterically hindered carboxylic acid and can be a valuable alternative for the synthesis of peptoids or peptide-peptoid hybrids containing N,N-dibenzylglycine.

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin_Prep Resin Swelling & Deprotection Washing1 Washing (DMF, DCM) Resin_Prep->Washing1 Coupling Coupling (2-6 hours) Washing1->Coupling Activation Amino Acid Activation (N,N-dibenzylglycine + Coupling Reagent + Base) Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Double_Coupling Double Coupling (Optional) Monitoring->Double_Coupling Incomplete Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Complete Double_Coupling->Coupling

Caption: General workflow for a single coupling cycle of N,N-dibenzylglycine in SPPS.

coupling_reagent_selection Start Start: Couple N,N-dibenzylglycine High_Hindrance High Steric Hindrance? Start->High_Hindrance High_Efficiency High Efficiency Required? High_Hindrance->High_Efficiency Yes Standard_Reagents Standard Reagents (e.g., DIC/HOBt) (Not Recommended) High_Hindrance->Standard_Reagents No HATU_COMU Use HATU or COMU High_Efficiency->HATU_COMU Yes (Highest) PyBOP_HBTU Use PyBOP or HBTU High_Efficiency->PyBOP_HBTU Yes (High) End End HATU_COMU->End PyBOP_HBTU->End Standard_Reagents->End

Caption: Logical diagram for selecting a suitable coupling reagent for N,N-dibenzylglycine.

References

Application Notes and Protocols: Cleavage of the Dibenzylamino Group in Peptide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the protection of the α-amino group of amino acids is a critical step to prevent undesired side reactions and ensure the correct peptide sequence is assembled. The dibenzylamino (Bn₂) group is a robust protecting group for the amine functionality of amino acids due to its stability under various reaction conditions. However, its efficient and clean removal during the deprotection step is crucial for the successful synthesis of the target peptide. This document provides detailed application notes and protocols for the cleavage of the dibenzylamino group, primarily focusing on the widely used method of catalytic transfer hydrogenation.

The dibenzylamino group offers the advantage of increased steric hindrance, which can sometimes be beneficial in preventing certain side reactions at the N-terminus. The most common and effective method for the removal of the dibenzylamino group is through hydrogenolysis, which involves the cleavage of the C-N bonds using a catalyst and a hydrogen source.

Deprotection Strategy: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a preferred method for the deprotection of benzyl-type protecting groups in peptide synthesis.[1] This technique offers several advantages over traditional high-pressure catalytic hydrogenation, including milder reaction conditions, enhanced safety (avoiding the use of flammable hydrogen gas), and often faster reaction times.[2] The general principle involves the use of a palladium catalyst, typically palladium on activated carbon (Pd/C), and a hydrogen donor molecule. Ammonium formate (HCOONH₄) is a commonly used and highly effective hydrogen donor for this purpose.[1]

The reaction proceeds via the transfer of hydrogen atoms from the donor molecule to the catalyst surface, where the hydrogenolysis of the benzyl-amine bond occurs. The byproducts of this reaction are typically toluene and the deprotected amine, which simplifies the subsequent workup and purification steps.

Quantitative Data Summary

The efficiency of the cleavage of the dibenzylamino group can be influenced by factors such as the specific amino acid residue, the peptide sequence, the choice of catalyst, and the reaction conditions. While extensive quantitative data specifically for the complete deprotection of N,N-dibenzylamino groups in a wide range of peptides is not abundantly available in the literature, the deprotection of N-benzyl derivatives provides a strong and relevant proxy. The following table summarizes typical reaction conditions and outcomes for the debenzylation of various N-benzyl compounds using catalytic transfer hydrogenation with 10% Pd/C and ammonium formate, based on the foundational work in this area.[1]

Substrate (N-Benzyl Derivative)Hydrogen DonorCatalystSolventTemperatureTimeYield (%)Reference
N-BenzylethanolamineAmmonium Formate10% Pd/CMethanolReflux10 min86[1]
N-BenzylpiperazineAmmonium Formate10% Pd/CMethanolReflux10 min92[1]
N-Benzyl-N-methylethanolamineAmmonium Formate10% Pd/CMethanolReflux10 min83[1]
N-Benzyl-β-alanineAmmonium Formate10% Pd/CMethanolReflux6 min95[2]
N-Benzyl-γ-aminobutyric acidAmmonium Formate10% Pd/CMethanolReflux8 min98[2]

Note: The yields reported are for N-mono-benzyl derivatives. For N,N-dibenzyl derivatives, the reaction may require longer reaction times or a higher catalyst load to achieve complete deprotection. Researchers should optimize the conditions for their specific peptide.

Experimental Protocols

Protocol 1: Complete Debenzylation of N,N-Dibenzylamino Acids/Peptides using Catalytic Transfer Hydrogenation

This protocol describes a general procedure for the complete removal of the dibenzylamino protecting group from an amino acid or peptide.

Materials:

  • N,N-Dibenzyl-protected amino acid or peptide

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous ammonium formate (HCOONH₄)

  • Dry Methanol (MeOH)

  • Nitrogen or Argon gas supply

  • Celite® or a similar filtration aid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring apparatus (magnetic stirrer)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of the N,N-dibenzyl-protected amino acid or peptide (1 equivalent) and an equal weight of 10% Pd/C in dry methanol (approximately 6-7 mL per mmol of substrate).[1]

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas.

  • Addition of Hydrogen Donor: Under the inert atmosphere, add anhydrous ammonium formate (5 equivalents) to the stirred suspension in a single portion.[1]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the deprotected product will indicate the reaction's completion. For complete debenzylation, the reaction may take from 30 minutes to several hours.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Washing: Wash the filter cake with additional methanol to ensure all the product is collected.

  • Work-up: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product will contain the deprotected amino acid or peptide and excess ammonium formate.

  • Purification: The crude product can be purified by standard methods for peptide purification, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Selective Mono-Debenzylation of N,N-Dibenzylamines

In some synthetic strategies, the selective removal of one benzyl group to yield the N-monobenzylamino derivative is desired. This can often be achieved by carefully controlling the reaction time and stoichiometry of the hydrogen donor.

Procedure:

The procedure is similar to Protocol 1, with the following key modifications:

  • Stoichiometry of Hydrogen Donor: Use a reduced amount of ammonium formate (e.g., 1.5-2 equivalents).

  • Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the desired mono-benzylated product is the major component. This typically occurs in a much shorter timeframe (e.g., 15-30 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedures as in Protocol 1. The purification step will be critical to separate the desired mono-benzylated product from any remaining starting material and the fully deprotected product.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection cluster_workup Work-up & Purification cluster_end Final Product Start N,N-Dibenzyl Protected Peptide Deprotection Catalytic Transfer Hydrogenation (10% Pd/C, Ammonium Formate, MeOH, Reflux) Start->Deprotection Reaction Filtration Filtration (Removal of Pd/C) Deprotection->Filtration Post-reaction Evaporation Solvent Evaporation Filtration->Evaporation Purification RP-HPLC Purification Evaporation->Purification End Deprotected Peptide Purification->End

Caption: General workflow for the deprotection of a dibenzylamino-protected peptide.

Logical_Relationship Dibenzylamino Dibenzylamino Protecting Group CTH Catalytic Transfer Hydrogenation Dibenzylamino->CTH is cleaved by PdC 10% Pd/C Catalyst CTH->PdC requires AmmoniumFormate Ammonium Formate (Hydrogen Donor) CTH->AmmoniumFormate requires DeprotectedPeptide Deprotected Peptide CTH->DeprotectedPeptide to yield

Caption: Key components and their relationship in the deprotection process.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using N,N-dibenzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. They are of significant interest in drug discovery due to their enhanced metabolic stability, improved oral bioavailability, and increased resistance to proteolytic degradation compared to their natural counterparts. N,N-dibenzylglycine is a valuable building block in the synthesis of peptidomimetics, particularly in the development of enzyme inhibitors. The dibenzyl groups provide steric bulk and can be readily removed via catalytic transfer hydrogenation to yield a primary amine for further functionalization.

These application notes provide detailed protocols for the incorporation of N,N-dibenzylglycine into a peptide sequence via solid-phase peptide synthesis (SPPS) and its subsequent deprotection. As a representative example, the synthesis of a peptidomimetic analogue of an Angiotensin-Converting Enzyme (ACE) inhibitor will be outlined.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative peptidomimetic ACE inhibitor using N,N-dibenzylglycine. Actual yields and purity may vary depending on the specific sequence, scale, and instrumentation.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters and Expected Yields

ParameterExpected ValueNotes
Resin Loading0.5 - 1.0 mmol/gDependent on the specific resin used (e.g., Rink Amide resin).
Coupling Efficiency (Standard Amino Acids)>99%Monitored by Kaiser test.
Coupling Efficiency (N,N-dibenzylglycine)85 - 95%Requires a more potent coupling reagent such as HATU and may require double coupling.
Crude Peptidomimetic Yield (post-cleavage)70 - 90%Dependent on the length and sequence of the peptidomimetic.
Purity of Crude Peptidomimetic (by HPLC)50 - 80%Purification by preparative HPLC is typically required.
Final Yield after Purification25 - 45%Varies based on the complexity of the purification.

Table 2: Catalytic Transfer Hydrogenation Debenzylation

ParameterCondition / Expected OutcomeNotes
Catalyst10% Palladium on Carbon (Pd/C)Typically used at 1:1 weight ratio with the peptide-resin.
Hydrogen DonorAmmonium FormateUsed in excess (e.g., 10 equivalents per benzyl group).
SolventMethanol (MeOH) or Dimethylformamide (DMF)
Reaction Time1 - 4 hoursMonitored by TLC or LC-MS.
Conversion>95%Generally a high-yielding reaction.
Final ProductResin-bound peptidomimetic with a primary amineReady for further coupling or functionalization.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic ACE Inhibitor Analogue

This protocol describes the manual solid-phase synthesis of a representative tripeptide analogue of an ACE inhibitor on Rink Amide resin, incorporating N,N-dibenzylglycine.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-Ala-OH)

  • N,N-dibenzylglycine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (e.g., Fmoc-Pro-OH):

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling completion with a Kaiser test (should be negative).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of N,N-dibenzylglycine:

    • In a separate vessel, dissolve N,N-dibenzylglycine (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated N,N-dibenzylglycine solution to the resin and agitate for 4 hours. A second coupling may be required for optimal yield.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Third Amino Acid (e.g., Fmoc-Ala-OH): This step is performed after the debenzylation of the N,N-dibenzylglycine residue (see Protocol 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Protocol 2: On-Resin Debenzylation by Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl groups from the N,N-dibenzylglycine residue while the peptidomimetic is still attached to the solid support.

Materials:

  • Peptide-resin with N,N-dibenzylglycine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol (MeOH) or DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin containing the N,N-dibenzylglycine moiety in the reaction solvent (MeOH or DMF).

  • Reaction Setup:

    • To the resin suspension, add 10% Pd/C (equal weight to the resin).

    • Add ammonium formate (10 equivalents per benzyl group).

  • Reaction: Gently agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with the reaction solvent.

    • Wash the resin with DMF (5x) and DCM (3x).

    • The resulting free amine on the glycine residue is now ready for the coupling of the next amino acid.

Visualizations

Experimental Workflow

experimental_workflow resin Rink Amide Resin swell Swell Resin (DMF) resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple Fmoc-AA1-OH (DIC/HOBt) deprotect1->couple1 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) couple1->deprotect2 couple2 Couple N,N-Dibenzylglycine (HATU/DIPEA) deprotect2->couple2 debenzyl On-Resin Debenzylation (Pd/C, NH4HCO2) couple2->debenzyl couple3 Couple Fmoc-AA2-OH (DIC/HOBt) debenzyl->couple3 final_deprotect Final Fmoc Deprotection couple3->final_deprotect cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify HPLC Purification cleave->purify product Purified Peptidomimetic purify->product

Caption: Solid-phase synthesis workflow for a peptidomimetic containing N,N-dibenzylglycine.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

raas_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE aldosterone Aldosterone (from Adrenal Gland) angiotensin_ii->aldosterone vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction na_h2o_retention Na+ and H2O Retention aldosterone->na_h2o_retention blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure na_h2o_retention->blood_pressure renin Renin (from Kidney) ace ACE (Angiotensin-Converting Enzyme) ace_inhibitor Peptidomimetic ACE Inhibitor ace_inhibitor->ace

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.

Application of N,N-Dibenzylglycine in Ugi and Passerini Multicomponent Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N,N-dibenzylglycine in Ugi and Passerini multicomponent reactions (MCRs). These powerful one-pot reactions offer an efficient pathway to complex molecular scaffolds, particularly peptidomimetics, which are of significant interest in drug discovery and development. The bulky N,N-dibenzyl substitution on the glycine backbone introduces unique steric and electronic properties to the resulting products, influencing their conformational preferences and potential biological activity.

Introduction to N,N-Dibenzylglycine in Multicomponent Reactions

N,N-dibenzylglycine is a valuable building block for constructing sterically hindered peptide-like structures.[1] In the context of MCRs, it serves as the carboxylic acid component, contributing its unique structural motif to the final product.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of combinatorial chemistry, combining an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[2][3] The incorporation of N,N-dibenzylglycine leads to the formation of highly substituted dipeptide mimetics.

Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction involves the condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy amides.[4][5] When N,N-dibenzylglycine is employed, the resulting products feature an α-acyloxy amide linkage with the dibenzylamino moiety.

The products derived from these reactions serve as versatile scaffolds for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Synthesis of N,N-Dibenzylglycine

Prior to its use in multicomponent reactions, N,N-dibenzylglycine must be synthesized. A common method involves the direct N-alkylation of glycine.

Protocol 1: Synthesis of N,N-Dibenzylglycine

This protocol describes the synthesis of N,N-dibenzylglycine from glycine and benzyl bromide.

Materials:

  • Glycine

  • Benzyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard glassware for synthesis and work-up

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq.) and sodium carbonate (2.5 eq.) in a mixture of water and ethanol.

  • To this solution, add benzyl bromide (2.2 eq.) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted benzyl bromide.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N,N-dibenzylglycine.

Expected Yield: 70-80%.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, δ): 7.20-7.40 (m, 10H, Ar-H), 3.75 (s, 4H, 2 x N-CH₂-Ph), 3.20 (s, 2H, N-CH₂-COOH).

  • ¹³C NMR (CDCl₃, δ): 175.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 58.0 (N-CH₂-Ph), 55.0 (N-CH₂-COOH).

  • MS (ESI+): m/z = 256.13 [M+H]⁺.

Ugi Four-Component Reaction with N,N-Dibenzylglycine

The Ugi reaction provides a straightforward method for the synthesis of α-acylamino amides. The use of N,N-dibenzylglycine introduces significant steric bulk around the newly formed amide bonds.

General Reaction Scheme:

Ugi_Reaction R1_CHO R1-CHO (Aldehyde) plus1 + R1_CHO->plus1 R2_NH2 R2-NH2 (Amine) plus1->R2_NH2 plus2 + R2_NH2->plus2 Bn2_Gly N,N-Dibenzylglycine plus2->Bn2_Gly plus3 + Bn2_Gly->plus3 R3_NC R3-NC (Isocyanide) plus3->R3_NC arrow Methanol, RT R3_NC->arrow Product Ugi Product (α-Acylamino Amide) arrow->Product

Caption: General scheme of the Ugi four-component reaction.

Protocol 2: General Procedure for the Ugi Reaction

This protocol provides a general method that can be adapted for various aldehydes, amines, and isocyanides.

Materials:

  • Aldehyde (1.0 eq.)

  • Amine (1.0 eq.)

  • N,N-Dibenzylglycine (1.0 eq.)

  • Isocyanide (1.0 eq.)

  • Methanol (MeOH)

  • Standard glassware for synthesis and purification

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq.), amine (1.0 eq.), and N,N-dibenzylglycine (1.0 eq.).

  • Dissolve the components in methanol (to achieve a concentration of 0.5-1.0 M).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Data Presentation: Representative Ugi Reaction Products

EntryAldehyde (R¹)Amine (R²)Isocyanide (R³)Yield (%)[1]
1BenzaldehydeBenzylaminetert-Butyl isocyanide65-75
2IsobutyraldehydeAnilineCyclohexyl isocyanide50-60
34-MethoxybenzaldehydeBenzylamineBenzyl isocyanide70-80
4Cyclohexanecarboxaldehyden-Butylaminetert-Butyl isocyanide55-65

Characterization Data (Representative for Entry 1):

  • ¹H NMR (CDCl₃, δ): 7.10-7.50 (m, 20H, Ar-H), 6.0 (s, 1H, N-CH-R¹), 4.50 (d, 2H, J=6.0 Hz, N-CH₂-Ph), 3.80 (s, 4H, 2 x N-CH₂-Ph), 3.30 (s, 2H, N-CH₂-CO), 1.35 (s, 9H, t-Bu).

  • MS (ESI+): m/z = 560.33 [M+H]⁺.

Passerini Three-Component Reaction with N,N-Dibenzylglycine

The Passerini reaction offers a direct route to α-acyloxy amides. The N,N-dibenzylglycine moiety is incorporated as the acyl group.

General Reaction Scheme:

Passerini_Reaction R1_CHO R1-CHO (Aldehyde) plus1 + R1_CHO->plus1 Bn2_Gly N,N-Dibenzylglycine plus1->Bn2_Gly plus2 + Bn2_Gly->plus2 R2_NC R2-NC (Isocyanide) plus2->R2_NC arrow Aprotic Solvent, RT R2_NC->arrow Product Passerini Product (α-Acyloxy Amide) arrow->Product

Caption: General scheme of the Passerini three-component reaction.

Protocol 3: General Procedure for the Passerini Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 eq.)

  • N,N-Dibenzylglycine (1.1 eq.)

  • Isocyanide (1.0 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard glassware for synthesis and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N,N-dibenzylglycine (1.1 eq.) in the anhydrous aprotic solvent.

  • Add the aldehyde (1.0 eq.) to the solution.

  • Add the isocyanide (1.0 eq.) to the stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the α-acyloxy amide.

Data Presentation: Representative Passerini Reaction Products

EntryAldehyde (R¹)Isocyanide (R²)Yield (%)
1Benzaldehydetert-Butyl isocyanide70-85
24-NitrobenzaldehydeCyclohexyl isocyanide65-80
3IsovaleraldehydeBenzyl isocyanide60-75
42-Naphthaldehydetert-Butyl isocyanide75-90

Characterization Data (Representative for Entry 1):

  • ¹H NMR (CDCl₃, δ): 7.15-7.45 (m, 15H, Ar-H), 6.20 (s, 1H, O-CH-R¹), 3.70 (s, 4H, 2 x N-CH₂-Ph), 3.40 (s, 2H, N-CH₂-CO), 1.40 (s, 9H, t-Bu).

  • MS (ESI+): m/z = 445.25 [M+H]⁺.

Signaling Pathways and Experimental Workflows

Ugi Reaction Mechanism:

The Ugi reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate and a final Mumm rearrangement to yield the stable α-acylamino amide product.[3]

Ugi_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Additions & Rearrangement Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ (from Acid) Carboxylic_Acid N,N-Dibenzylglycine Isocyanide Isocyanide Iminium_Ion->Isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Nucleophilic Attack Intermediate Adduct Nitrilium_Ion->Intermediate + Carboxylate Ugi_Product α-Acylamino Amide Intermediate->Ugi_Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Passerini Reaction Mechanism:

The Passerini reaction is believed to proceed through a concerted or stepwise mechanism involving the formation of a key nitrilium ion intermediate, which is then trapped by the carboxylate. A subsequent Mumm-type rearrangement affords the final α-acyloxy amide.[5]

Passerini_Mechanism Aldehyde Aldehyde Activated_Complex Activated Complex Aldehyde->Activated_Complex + Carboxylic Acid Carboxylic_Acid N,N-Dibenzylglycine Isocyanide Isocyanide Nitrilium_Intermediate Nitrilium Intermediate Isocyanide->Nitrilium_Intermediate Nucleophilic Attack Activated_Complex->Nitrilium_Intermediate Passerini_Product α-Acyloxy Amide Nitrilium_Intermediate->Passerini_Product Intramolecular Acyl Transfer

Caption: Simplified mechanism of the Passerini three-component reaction.

Experimental Workflow:

The general workflow for both Ugi and Passerini reactions is straightforward and amenable to parallel synthesis for library generation.

Experimental_Workflow Start Reactant Preparation (Aldehyde, Amine*, Acid, Isocyanide) *For Ugi Reaction Reaction One-Pot Multicomponent Reaction (Room Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for MCRs.

Conclusion

N,N-dibenzylglycine is a highly effective carboxylic acid component in both Ugi and Passerini multicomponent reactions. It allows for the synthesis of complex, sterically demanding peptidomimetic scaffolds in a single, efficient step. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents. The operational simplicity and high convergence of these reactions make them ideal tools for the rapid generation of diverse molecular libraries.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N,N-Dibenzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, N,N-dibenzylglycine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of N,N-dibenzylglycine into a peptide sequence.

Problem Potential Cause Recommended Solutions
Low Coupling Yield / Incomplete Coupling Severe Steric Hindrance: The two benzyl groups on the nitrogen atom of N,N-dibenzylglycine physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.1. Optimize Coupling Reagent: Switch to a high-efficiency uronium/aminium salt (e.g., HATU, COMU) or a phosphonium salt (e.g., PyAOP). These are generally more effective for sterically hindered couplings than carbodiimide-based reagents. 2. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of both the N,N-dibenzylglycine and the coupling reagent. 3. Extend Coupling Time: Increase the reaction time to 2-4 hours or, in very difficult cases, perform the coupling overnight. 4. Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated N,N-dibenzylglycine. 5. Increase Reaction Temperature: Utilize a microwave peptide synthesizer to elevate the temperature and accelerate the reaction kinetics. For conventional synthesizers, gentle heating (30-40°C) can be beneficial.
On-Resin Aggregation Sequence-Dependent Aggregation: The growing peptide chain may fold into secondary structures that are poorly solvated, further hindering the coupling reaction.1. Change Solvent System: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP). The addition of a chaotropic salt like LiCl to DMF can also help disrupt aggregation. 2. Incorporate Backbone Protection: If the peptide sequence is known to be prone to aggregation, consider the use of pseudoproline dipeptides or other backbone protection strategies in the residues preceding the N,N-dibenzylglycine.
Difficulty in Monitoring Reaction Completion Unreliable Colorimetric Tests: The standard ninhydrin (Kaiser) test is not reliable for detecting the secondary amine of a newly coupled N-substituted amino acid like N,N-dibenzylglycine. It will give a false negative (colorless) result.1. Use an Alternative Test: The TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used to monitor for the presence of unreacted primary amines from the previous residue. However, it will not detect the secondary amine of the newly coupled N,N-dibenzylglycine. 2. Test Cleavage and Analysis: The most definitive method to confirm coupling efficiency is to perform a small-scale test cleavage of the peptide from the resin, followed by LC-MS analysis of the crude product.
Potential for Racemization at Adjacent Residues Prolonged Reaction Times and Strong Base: The extended coupling times and the use of a strong base like DIPEA, required for hindered couplings, can increase the risk of epimerization of the preceding amino acid residue.1. Use a Weaker Base: Consider using a weaker base such as N-methylmorpholine (NMM) instead of DIPEA to minimize the risk of racemization. 2. Minimize Pre-activation Time: Keep the pre-activation time of the N,N-dibenzylglycine with the coupling reagent and base to a minimum (1-2 minutes) before adding it to the resin.

Frequently Asked Questions (FAQs)

Q1: Why is N,N-dibenzylglycine so difficult to couple in SPPS?

A1: N,N-dibenzylglycine possesses two bulky benzyl groups attached to the alpha-nitrogen. This significant steric hindrance physically blocks the formation of the peptide bond, leading to slow reaction rates and incomplete couplings.

Q2: Which coupling reagents are most effective for N,N-dibenzylglycine?

A2: For sterically demanding amino acids like N,N-dibenzylglycine, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salts such as HATU and COMU, and phosphonium salts like PyAOP, are generally more effective than standard carbodiimide reagents like DIC.

Q3: Can microwave-assisted SPPS improve the coupling of N,N-dibenzylglycine?

A3: Yes. Microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by rapidly and uniformly heating the reaction mixture. This accelerates the reaction kinetics, often leading to higher coupling yields in a shorter amount of time.

Q4: How can I monitor the coupling reaction of N,N-dibenzylglycine if the Kaiser test doesn't work?

A4: Since the Kaiser test is not suitable for N-substituted amino acids, the most reliable method is to perform a test cleavage of a small amount of the resin-bound peptide and analyze the crude product by LC-MS to determine the coupling efficiency. The TNBS test can be used to confirm the absence of remaining primary amines from the previous coupling cycle.

Q5: Is double coupling necessary for N,N-dibenzylglycine?

A5: A double coupling is a common and effective strategy to ensure complete reaction for sterically hindered amino acids. It is highly recommended, especially if a single, extended coupling does not yield the desired efficiency.

Data Summary

The following tables provide a comparative overview of commonly used coupling reagents for sterically hindered amino acids. While specific data for N,N-dibenzylglycine is limited, the performance with other hindered residues like Aib (α-aminoisobutyric acid) serves as a good indicator.

Table 1: Performance Comparison of Coupling Reagents for Sterically Hindered Amino Acids

ReagentReagent TypeTypical YieldTypical Reaction TimeRacemization PotentialKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltHigh1-2 hoursLowHighly efficient for hindered couplings, rapid reaction kinetics.Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.
COMU Aminium/Uronium SaltHigh30-60 minutesLowEfficiency comparable to HATU, safer (based on non-explosive OxymaPure), good solubility.Can have limited stability in solution.
PyAOP Phosphonium SaltHigh2-6 hoursLowHighly effective, avoids guanidinylation side reactions.Generally less reactive than HATU.
PyBOP Phosphonium Salt>90% Conversion~16 hoursLowEfficient, avoids carcinogenic byproducts associated with BOP.Less reactive than HATU.
DIC/HOBt CarbodiimideModerate to LowExtendedModerateCost-effective.Often insufficient for severely hindered couplings.

Note: This table synthesizes data from multiple sources; reaction conditions may vary.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of N,N-Dibenzylglycine

This protocol provides a starting point for the manual coupling of N,N-dibenzylglycine using HATU in Fmoc-based SPPS.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • N,N-Dibenzylglycine (3-5 eq.)

  • HATU (2.9-4.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve N,N-dibenzylglycine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. Add DIPEA or NMM (6-10 eq.) to the mixture. Allow for pre-activation for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Optional Double Coupling: For difficult sequences, repeat steps 3-5.

  • Capping (Optional): If the coupling is suspected to be incomplete, cap any unreacted N-terminal amines with a solution of acetic anhydride and DIPEA in DMF.

  • Continuation of Synthesis: Proceed to the next Fmoc deprotection step for the subsequent amino acid coupling.

Protocol 2: Microwave-Assisted COMU-Mediated Coupling of N,N-Dibenzylglycine

This protocol outlines a general procedure for using a microwave peptide synthesizer. Specific parameters should be optimized for the instrument in use.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • N,N-Dibenzylglycine (3-5 eq.)

  • COMU (3-5 eq.)

  • DIPEA (6-10 eq.)

  • DMF or NMP, peptide synthesis grade

Procedure:

  • Resin Loading: Load the peptide-resin into the microwave reaction vessel.

  • Fmoc Deprotection: Perform the deprotection cycle using 20% piperidine in DMF with microwave irradiation according to the instrument's protocol (e.g., 3 minutes at 75°C).

  • Washing: Perform the automated washing cycles with DMF.

  • Coupling: Add the solution of N,N-dibenzylglycine, COMU, and DIPEA in DMF to the reaction vessel. Perform the coupling with microwave irradiation (e.g., 5-10 minutes at 75-90°C).

  • Washing: Perform the automated washing cycles with DMF.

  • Optional Double Coupling: Program the synthesizer to perform a second coupling cycle if required.

  • Continuation of Synthesis: Proceed with the automated synthesis of the next amino acid.

Visualizations

SPPS_Workflow Resin Start: Peptide-Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 5. Coupling Reaction Wash1->Couple Activate 4. Pre-activate Amino Acid (N,N-Dibenzylglycine + Coupling Reagent + Base) Activate->Couple Wash2 6. Wash (DMF/DCM) Couple->Wash2 Check Check Coupling Completion (e.g., Test Cleavage/LC-MS) Wash2->Check Incomplete Incomplete Check->Incomplete Incomplete Complete Complete Check->Complete Complete DoubleCouple Perform Double Coupling or Capping Incomplete->DoubleCouple NextCycle Proceed to Next Cycle Complete->NextCycle DoubleCouple->NextCycle

Caption: General workflow for a single coupling cycle of N,N-dibenzylglycine in SPPS.

Troubleshooting_Logic Start Low Coupling Efficiency Detected Cause1 Is Steric Hindrance the Likely Cause? Start->Cause1 Solution1a Switch to High-Power Coupling Reagent (HATU/COMU) Cause1->Solution1a Yes Cause2 Is On-Resin Aggregation Suspected? Cause1->Cause2 No Solution1b Increase Reagent Excess & Extend Time Solution1a->Solution1b Solution1c Use Microwave Assistance Solution1b->Solution1c End Re-evaluate Coupling Efficiency Solution1c->End Solution2a Change Solvent to NMP Cause2->Solution2a Yes Cause2->End No Solution2b Incorporate Backbone Protection (e.g., Pseudoproline) Solution2a->Solution2b Solution2b->End

Caption: Troubleshooting logic for low coupling efficiency of N,N-dibenzylglycine.

Technical Support Center: 2-(Dibenzylamino)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 2-(Dibenzylamino)acetic acid (also known as N,N-dibenzylglycine) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

A1: this compound presents a significant steric hindrance due to the presence of two bulky benzyl groups on the alpha-nitrogen. This crowding impedes the approach of the activated carboxyl group to the free amine on the growing peptide chain, which can lead to slower reaction rates and incomplete couplings.[1]

Q2: What are the most common issues encountered when coupling this compound?

A2: The primary issues researchers face are:

  • Low Coupling Yields: The steric hindrance can lead to incomplete reactions, resulting in the formation of deletion sequences in the final peptide.[1]

  • Slow Reaction Kinetics: The coupling reaction often requires extended periods to proceed to completion, which can increase the risk of side reactions for other residues in the sequence.[1]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, further obstructing the coupling reaction.[1]

Q3: Are there any specific side reactions associated with this compound itself?

A3: this compound is a glycine derivative and, as such, is not chiral and cannot be racemized. However, the harsh or prolonged coupling conditions required to overcome its steric hindrance can increase the risk of racemization for the preceding chiral amino acid residue. Diketopiperazine formation, a common side reaction involving N-terminal glycine dipeptides, is also a potential concern.

Q4: Which coupling reagents are recommended for this compound?

A4: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are strongly recommended. These include uronium/aminium salts and phosphonium salts. Carbodiimide-based reagents like DIC, even with additives, may be less effective.[1]

Q5: Can microwave-assisted SPPS improve the coupling efficiency?

A5: Yes, microwave irradiation can be very beneficial. It accelerates the coupling reaction, which can lead to higher yields in shorter times. However, it is critical to carefully control the temperature to avoid potential side reactions.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the coupling of this compound.

Problem Potential Cause Solution
Low Coupling Yield / Incomplete Coupling (indicated by a positive Kaiser test)Steric hindrance of this compound.- Use a more potent coupling reagent: Switch to HATU, HCTU, PyAOP, or COMU. - Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[1] - Extend coupling time: Increase the reaction time (e.g., 2-4 hours or even overnight).[1] - Perform a double coupling: After the initial coupling and a wash step, repeat the coupling with fresh reagents. - Increase the temperature: Gentle heating (e.g., 30-40°C) can help overcome the activation energy barrier. For microwave synthesizers, optimize the temperature settings.[1]
Peptide Aggregation on the resin, blocking the N-terminal amine.- Change the solvent: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF.
Presence of Diastereomeric Impurities Racemization of the preceding amino acid due to prolonged reaction times or strong base.- Use a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA. - Minimize pre-activation time: If pre-activating the amino acid, keep the time short before adding it to the resin. - Lower the reaction temperature: If not impacting the coupling yield, performing the coupling at a lower temperature can reduce racemization.
Peptide Truncation Diketopiperazine formation after the coupling of the second amino acid.- Use a sterically hindered resin: 2-chlorotrityl chloride resin can inhibit diketopiperazine formation. - Couple a dipeptide: If available, coupling a pre-formed dipeptide can bypass the problematic dipeptidyl-resin intermediate.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Examples Relative Effectiveness for Hindered Couplings Notes
Uronium/Aminium Salts HATU, HCTU, COMU, HBTUVery HighHATU and COMU are often considered the reagents of choice for difficult couplings due to their high reactivity.[1][2] HBTU can sometimes lead to guanidinylation of the N-terminus as a side reaction if used in excess.[3]
Phosphonium Salts PyAOP, PyBOPVery HighPyAOP is particularly effective for sterically hindered amino acids.[1] Phosphonium reagents generally have better solubility in DMF and a lower risk of guanidinylation compared to uronium salts.
Carbodiimides + Additives DIC + OxymaPure or HOBtModerateA cost-effective option, but may require longer reaction times or double coupling for highly hindered residues.[1][4]

Experimental Protocols

Protocol: Manual Coupling of Fmoc-2-(Dibenzylamino)acetic acid using HATU

This protocol is a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-(Dibenzylamino)acetic acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and DMF (2-3 times).[1][5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-(Dibenzylamino)acetic acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.[1]

    • Add DIPEA or NMM (6-10 eq.) to the activation mixture.[1]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[1]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[1]

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow/brown beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Capping (Optional):

    • If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[1]

  • Continuation of Synthesis:

    • Proceed to the Fmoc deprotection of the newly added this compound for the coupling of the next amino acid.

Visualizations

G cluster_workflow General SPPS Coupling Cycle for this compound Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 5. Couple to Resin (2-4 hours) Wash1->Couple Activate 4. Pre-activate Amino Acid (Fmoc-Dbz-Gly-OH + HATU + DIPEA) Activate->Couple Wash2 6. Wash (DMF) Couple->Wash2 Monitor 7. Monitor Coupling (Kaiser Test) Wash2->Monitor Next 8. Proceed to Next Cycle Monitor->Next

General workflow for a single coupling cycle.

G cluster_troubleshooting Troubleshooting Low Coupling Yield cluster_solutions Solutions Start Positive Kaiser Test (Incomplete Coupling) Cause Primary Cause: Steric Hindrance Start->Cause Reagent Use Potent Coupling Reagent (e.g., HATU, PyAOP) Cause->Reagent Optimize Excess Increase Reagent Excess (3-5 eq.) Cause->Excess Optimize Time Extend Coupling Time (2-4h or overnight) Cause->Time Optimize Double Perform Double Coupling Cause->Double Optimize Temp Increase Temperature (30-40°C or Microwave) Cause->Temp Optimize End Negative Kaiser Test (Complete Coupling) Reagent->End Excess->End Time->End Double->End Temp->End

Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Purification of 2-(Dibenzylamino)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Dibenzylamino)acetic acid (also known as N,N-Dibenzylglycine) and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Recrystallization Issues

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: If your compound is not dissolving, it indicates that the solvent is not suitable or you are not using a sufficient volume.

  • Increase Solvent Volume: Gradually add more hot solvent until the compound dissolves. Keep in mind that using a large volume of solvent can reduce your final yield.[1]

  • Switch Solvents: If a large volume of solvent is required, it is best to choose a different solvent in which your compound has better solubility at elevated temperatures. For polar compounds like this compound, polar solvents such as ethanol or acetone are good starting points.[1][2]

  • Use a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.[2][3][4]

Q2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or the use of an inappropriate solvent.

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves and then add more of the same solvent to dilute the solution.

  • Change Solvent System: The chosen solvent may be too non-polar. A more polar solvent or a different solvent pair might be necessary. For instance, alcohol/water mixtures can sometimes promote oiling out.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q3: I have very poor recovery after recrystallization. What are the likely causes?

A3: Low recovery can be attributed to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[1]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product.[3] To prevent this, use a pre-warmed funnel and filter the hot solution quickly.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Column Chromatography Issues

Q4: My compound is not moving from the origin on the TLC plate, and I'm having trouble eluting it from the column.

A4: This indicates that the solvent system (mobile phase) is not polar enough to move your compound up the stationary phase (e.g., silica gel).

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Add a Modifier: For acidic compounds like this compound, adding a small amount of a polar, acidic modifier like acetic acid or formic acid to the mobile phase can help to improve the peak shape and elution from the column.[5]

Q5: My compound is eluting with impurities. How can I improve the separation?

A5: Co-elution of impurities suggests that the chosen solvent system does not provide sufficient resolution.

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems with different polarities to find one that gives the best separation between your compound and the impurities.

  • Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run can improve separation of compounds with different polarities.[5]

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Q6: I see streaking or tailing of my spot on the TLC plate and broad peaks during column chromatography. What is the cause?

A6: Streaking or tailing is often a sign of compound overloading or strong interactions with the stationary phase.

  • Load Less Sample: Overloading the column or TLC plate can lead to poor separation. Try using a smaller amount of your crude material.

  • Add a Modifier: As mentioned in Q4, adding a small amount of an acid like acetic acid to the mobile phase can minimize tailing for acidic compounds by preventing strong interactions with the silica gel.

General Purification and Handling

Q7: I have colored impurities in my product. How can I remove them?

A7: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.[1]

Q8: How can I purify the ester derivatives of this compound?

A8: Ester derivatives are generally less polar than the parent carboxylic acid.

  • Extraction: After the esterification reaction, the crude product can be worked up by extraction. The ester will be extracted into an organic solvent, while unreacted acid and other polar impurities can be removed by washing with an aqueous basic solution (e.g., sodium bicarbonate).[6][7]

  • Column Chromatography: Flash column chromatography is a very effective method for purifying esters. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[8]

  • Distillation: For volatile esters, distillation can be an effective purification method.[9][10]

Quantitative Data Summary

The following table provides illustrative data on the expected purity and yield for the purification of this compound using common laboratory techniques. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (%)Purity after 1st Pass (%)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)~9098.0 - 99.080 - 90Good for removing less polar impurities.
Recrystallization (Acetone/Hexane)~9097.5 - 98.575 - 85Effective for moderately polar compounds.
Flash Column Chromatography~90>99.585 - 95Excellent for removing closely related impurities.
Acid-Base Extraction~8595.0 - 97.090 - 98Effective for removing neutral and basic impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of "Poor" Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Gradient Elution (Optional): If the compound is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter Insoluble impurities present cool Cool to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash_dry Wash with Cold Solvent and Dry collect->wash_dry pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase and Collect Fractions load_sample->elute tlc_analysis Analyze Fractions by TLC elute->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate

Caption: General experimental workflows for purification by recrystallization and column chromatography.

troubleshooting_tree cluster_recrystallization_issues Recrystallization Problems cluster_recrystallization_solutions Solutions cluster_chromatography_issues Chromatography Problems cluster_chromatography_solutions Solutions start Purification Issue oiling_out Compound 'Oils Out' start->oiling_out poor_recovery Poor Recovery start->poor_recovery no_crystals No Crystals Form start->no_crystals streaking Streaking/Tailing on TLC start->streaking co_elution Co-elution of Impurities start->co_elution solution_oiling Re-heat and add more solvent Change solvent system Scratch flask or add seed crystal oiling_out->solution_oiling solution_recovery Use less solvent Pre-heat filtration apparatus Wash with ice-cold solvent poor_recovery->solution_recovery solution_no_crystals Cool for longer in ice bath Scratch flask or add seed crystal Reduce solvent volume no_crystals->solution_no_crystals solution_streaking Load less sample Add acid modifier to mobile phase streaking->solution_streaking solution_co_elution Optimize solvent system with TLC Use gradient elution co_elution->solution_co_elution

Caption: A troubleshooting decision tree for common purification issues.

References

Stability of the dibenzylamino protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the dibenzylamino (N(Bn)₂) protecting group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the dibenzylamino (N(Bn)₂) group?

A1: The dibenzylamino group is a robust amine protecting group, generally stable to a wide range of non-reductive reaction conditions, including many acidic and basic environments, as well as various organometallic reagents. Its primary lability is towards hydrogenolysis.[1]

Q2: Under what conditions is the N(Bn)₂ group typically cleaved?

A2: The most common method for cleaving the N(Bn)₂ group is catalytic hydrogenolysis.[1] Oxidative methods and strong acidic conditions can also be employed for its removal.[2][3]

Q3: Is the N(Bn)₂ group orthogonal to other common amine protecting groups?

A3: Yes, the N(Bn)₂ group is orthogonal to several common amine protecting groups. For instance, it is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it a valuable component in complex multi-step syntheses, particularly in peptide chemistry.

Q4: Can I selectively remove one benzyl group from a dibenzylamino group?

A4: Selective mono-debenzylation of a dibenzylamino group to the corresponding monobenzylamino group can be achieved under specific catalytic transfer hydrogenation conditions.[1]

Stability of the Dibenzylamino Group Under Various Reaction Conditions

The following tables summarize the stability of the N(Bn)₂ group under a variety of reaction conditions, providing a quick reference for planning synthetic routes.

Table 1: Stability under Acidic Conditions
Reagent/ConditionSolventTemperatureOutcomeReference(s)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.Generally StableGeneral Knowledge
Hydrochloric acid (HCl) (conc.)VariousElevated Temp.Cleavage may occur[3]
95% Sulfuric Acid (H₂SO₄)-Elevated Temp.Cleavage[3]
Acetic AcidVariousRoom Temp.Stable[4][5]
Table 2: Stability under Basic Conditions
Reagent/ConditionSolventTemperatureOutcomeReference(s)
Sodium hydroxide (NaOH)Water/THFRoom Temp.StableGeneral Knowledge
Potassium carbonate (K₂CO₃)MethanolRefluxStableGeneral Knowledge
Triethylamine (Et₃N)Dichloromethane (DCM)Room Temp.Stable[6]
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to Room Temp.Generally StableGeneral Knowledge
Table 3: Stability with Reducing Agents
Reagent/ConditionSolventTemperatureOutcomeReference(s)
Hydrogenolysis
H₂, Pd/C (10%)Methanol/EthanolRoom Temp.Cleavage [7][8][9]
Ammonium formate, Pd/C (10%)MethanolRefluxCleavage [7][8][9]
Ammonium formate, Zinc dustMethanolRoom Temp.Cleavage [10]
Hydride Reagents
Sodium borohydride (NaBH₄)Methanol/EthanolRoom Temp.StableGeneral Knowledge
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to RefluxStableGeneral Knowledge
Table 4: Stability with Oxidizing Agents
Reagent/ConditionSolventTemperatureOutcomeReference(s)
Ceric ammonium nitrate (CAN)Acetonitrile/WaterRoom Temp.Cleavage
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Dichloromethane/WaterRoom Temp. (with light)Cleavage [11][12][13][14]
Alkali metal bromide/OxoneAcetonitrile/Water50 °CCleavage [2][15][16]
Table 5: Stability with Organometallic Reagents
Reagent/ConditionSolventTemperatureOutcomeReference(s)
Grignard Reagents (e.g., MeMgBr)Tetrahydrofuran (THF)/Ether0 °C to Room Temp.Generally Stable[17][18]
Organolithium Reagents (e.g., n-BuLi)Tetrahydrofuran (THF)-78 °C to 0 °CGenerally StableGeneral Knowledge

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection via Hydrogenolysis

  • Possible Cause: Catalyst poisoning.

    • Solution: Ensure all reagents and solvents are free of sulfur-containing impurities. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst.

  • Possible Cause: Poor quality or old catalyst.

    • Solution: Use a fresh batch of high-quality palladium on carbon. The activity of the catalyst can significantly impact the reaction rate.

  • Possible Cause: Insufficient hydrogen pressure.

    • Solution: While many hydrogenations can be performed with a hydrogen balloon, some substrates may require higher pressures. If possible, use a Parr shaker or a similar apparatus to increase the hydrogen pressure.

  • Possible Cause: Poor solubility of the substrate.

    • Solution: Choose a solvent system in which the substrate is fully soluble. A mixture of solvents may be necessary.

Issue 2: Side Reactions During N-Benzylation (Protection)

  • Possible Cause: Over-alkylation leading to quaternary ammonium salts.

    • Solution: Use a stoichiometric amount of benzyl halide and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

  • Possible Cause: Formation of secondary and tertiary amines as byproducts.[19]

    • Solution: Optimize the reaction conditions, such as the base and solvent, to favor the desired dibenzylation. Using a stronger base and ensuring anhydrous conditions can sometimes improve selectivity. In some cases, reductive amination can provide better control over the degree of alkylation.

Issue 3: Unexpected Cleavage of the N(Bn)₂ Group

  • Possible Cause: Presence of a stronger reducing agent than intended.

    • Solution: Carefully review all reagents in the reaction mixture. Some complex hydrides or metal catalysts intended for other transformations might have sufficient activity to cleave the benzyl groups.

  • Possible Cause: Unintended oxidative conditions.

    • Solution: Be mindful of reagents that can act as oxidants, especially in the presence of light or trace metals, which can catalyze oxidative debenzylation.

Experimental Protocols

Protocol 1: Protection of a Primary Amine as a Dibenzylamino Derivative

Materials:

  • Primary amine (1.0 equiv)

  • Benzyl bromide (2.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile (or Methanol)

Procedure:

  • Dissolve the primary amine in acetonitrile.

  • Add potassium carbonate to the solution.

  • Add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N,N-dibenzylamino compound.

Protocol 2: Deprotection of a Dibenzylamino Group by Catalytic Hydrogenolysis

Materials:

  • N,N-dibenzylamino compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (or Ethanol)

  • Hydrogen gas

Procedure:

  • Dissolve the N,N-dibenzylamino compound in methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Deprotection of a Dibenzylamino Group by Catalytic Transfer Hydrogenolysis

Materials:

  • N,N-dibenzylamino compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ammonium formate (5.0 equiv)

  • Methanol

Procedure:

  • To a stirred suspension of the N,N-dibenzylamino compound and 10% Pd/C in methanol, add ammonium formate in a single portion under a nitrogen atmosphere.[7][9]

  • Reflux the reaction mixture, monitoring its progress by TLC.[7][9]

  • After the reaction is complete, cool the mixture and filter through a pad of Celite® to remove the catalyst.[7][9]

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.[7][9]

Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Primary Amine Primary Amine Dibenzylamino Compound Dibenzylamino Compound Primary Amine->Dibenzylamino Compound  BnBr, K₂CO₃  ACN, Reflux Deprotected Amine Deprotected Amine Dibenzylamino Compound->Deprotected Amine  H₂, Pd/C, MeOH  or  HCOONH₄, Pd/C, MeOH OrthogonalityDecisionTree start Start with N(Bn)₂ protected compound acid_cond Acidic Conditions (e.g., TFA) start->acid_cond base_cond Basic Conditions (e.g., Piperidine) start->base_cond hydro_cond Hydrogenolysis (e.g., H₂/Pd-C) start->hydro_cond acid_cond->base_cond No boc_cleaved Boc group cleaved N(Bn)₂ stable acid_cond->boc_cleaved Yes base_cond->hydro_cond No fmoc_cleaved Fmoc group cleaved N(Bn)₂ stable base_cond->fmoc_cleaved Yes nbn2_cleaved N(Bn)₂ group cleaved hydro_cond->nbn2_cleaved Yes

References

Preventing racemization during the coupling of N,N-dibenzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the effective coupling of N,N-dibenzylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: Why is N,N-dibenzylglycine prone to racemization during coupling?

A1: The primary mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid of the N-protected amino acid is activated. The planarity of this intermediate allows for the loss of stereochemical integrity at the alpha-carbon. For sterically hindered amino acids like N,N-dibenzylglycine, the coupling reaction can be slow, which increases the time the activated amino acid exists, providing more opportunity for racemization to occur.

Q2: Which factors are most critical in preventing racemization of N,N-dibenzylglycine?

A2: The most critical factors are the choice of coupling reagent, the type and amount of base used, and the reaction temperature. The selection of a suitable coupling reagent and a weak, sterically hindered base is paramount.[2] Lowering the reaction temperature can also significantly reduce the rate of racemization.[1]

Q3: What are the recommended coupling reagents for N,N-dibenzylglycine?

A3: For sterically hindered amino acids, uronium/aminium salt-based reagents like HATU and COMU, or phosphonium salt-based reagents like PyAOP and PyBOP, are highly recommended over carbodiimides (e.g., DCC, DIC).[3][4] Studies on the structurally similar amino acid, phenylglycine, have shown that COMU can be particularly effective in minimizing racemization.[2]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are crucial, especially when using carbodiimide coupling reagents. They act as racemization suppressants by reacting with the activated carboxylic acid to form an active ester that is more stable and less prone to forming the problematic oxazolone intermediate.[1]

Q5: How does the choice of base impact racemization?

A5: The base plays a critical role in the racemization process. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can increase the rate of racemization by promoting the formation of the oxazolone intermediate. It is highly recommended to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or 2,6-dimethylpyridine (DMP).[2][5]

Q6: At what temperature should the coupling reaction be performed?

A6: To minimize racemization, it is advisable to carry out the coupling reaction at a reduced temperature. A common practice is to start the reaction at 0 °C and then allow it to slowly warm to room temperature.[1]

Q7: How can I accurately determine the extent of racemization in my final product?

A7: The most reliable method for quantifying the enantiomeric purity of your peptide is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique utilizes a chiral stationary phase to separate the desired diastereomer from the one resulting from racemization, allowing for their accurate quantification.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of racemization detected Use of a strong, non-hindered base (e.g., DIPEA).Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or 2,6-dimethylpyridine (DMP).[2][5]
Inappropriate coupling reagent (e.g., carbodiimides without additives).Employ a uronium/aminium (e.g., HATU, COMU) or phosphonium (e.g., PyAOP, PyBOP) based coupling reagent.[3][4] If using a carbodiimide, ensure the addition of an effective racemization suppressant like HOAt or OxymaPure.[5]
Elevated reaction temperature.Perform the coupling at a lower temperature, starting at 0 °C and allowing it to warm to room temperature slowly.[1]
Low coupling yield / Incomplete reaction Significant steric hindrance from the N,N-dibenzyl groups.Use a more potent coupling reagent such as HATU or COMU.[3][4] Consider increasing the excess of the amino acid and coupling reagent, extending the coupling time, or performing a double coupling.
Aggregation of the peptide chain.Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the DMF.
Difficulty in purifying the final product Co-elution of diastereomers resulting from racemization.Optimize the coupling conditions to minimize racemization, as separation of diastereomers can be challenging. Chiral chromatography may be required for purification.

Data Presentation

The following tables summarize quantitative data on the impact of the choice of base and coupling reagent on the racemization of phenylglycine, a structurally similar amino acid to N,N-dibenzylglycine. This data can serve as a valuable guide for selecting optimal conditions for your N,N-dibenzylglycine coupling reactions.

Table 1: Effect of Base on Phenylglycine Racemization (using HATU as coupling reagent)

Base pKa Correct Diastereomer (%)
DIPEA10.1~85%
NMM7.38~90%
TMP7.43>98%
DMP6.7>98%
Data adapted from studies on phenylglycine and is intended for illustrative purposes.[2]

Table 2: Effect of Coupling Reagent on Phenylglycine Racemization (using DIPEA as base)

Coupling Reagent Correct Diastereomer (%)
HBTU~88%
PyBOP~89%
HATU~90%
COMU~92%
Data adapted from studies on phenylglycine and is intended for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Recommended Protocol for Low-Racemization Coupling of N,N-dibenzylglycine

This protocol is based on conditions found to be optimal for the structurally similar amino acid, phenylglycine, and is designed to minimize racemization.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • N,N-dibenzylglycine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve N,N-dibenzylglycine (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

    • Add TMP (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For challenging sequences, the reaction time can be extended.

  • Washing:

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.

  • Monitoring and Capping (Optional):

    • Perform a test (e.g., Kaiser test for primary amines, or other appropriate tests for secondary amines) to check for reaction completion.

    • If the coupling is incomplete, consider a second coupling step. Any remaining unreacted amines can be capped using a solution of acetic anhydride and a non-nucleophilic base in DMF.

Protocol 2: Chiral HPLC Analysis for Racemization Quantification

Materials:

  • Crude peptide sample containing the N,N-dibenzylglycine residue

  • Chiral stationary phase (CSP) HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or ammonium formate buffer

Procedure:

  • Sample Preparation:

    • Cleave a small amount of the crude peptide from the resin.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the resulting pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase column.

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate). The exact gradient will need to be optimized for your specific peptide.

    • Flow Rate: A standard flow rate is typically around 1.0 mL/min.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • Analysis: The two diastereomers (the desired product and the product of racemization) should elute as separate peaks. The percentage of racemization can be calculated from the relative peak areas.

Visualizations

Racemization_Mechanism Mechanism of Racemization during Peptide Coupling cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (Chiral) Activated_AA Activated Intermediate N_Protected_AA->Activated_AA Coupling Reagent N_Protected_AA->Activated_AA Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Intramolecular Cyclization Activated_AA->Oxazolone Desired_Peptide Desired L-Peptide Activated_AA->Desired_Peptide + Amine Component Activated_AA->Desired_Peptide Oxazolone->Desired_Peptide + Amine Component Oxazolone->Desired_Peptide Racemized_Peptide Racemized D-Peptide Oxazolone->Racemized_Peptide + Amine Component Oxazolone->Racemized_Peptide Amine_Component Amine Component (H2N-R')

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Troubleshooting High Racemization Start High Racemization Detected Check_Base Step 1: Evaluate Base Is a strong, non-hindered base (e.g., DIPEA) being used? Start->Check_Base Change_Base Action: Switch to a weaker or sterically hindered base (e.g., NMM, TMP, DMP) Check_Base->Change_Base Yes Check_Reagent Step 2: Evaluate Coupling Reagent Is a carbodiimide being used without an additive? Check_Base->Check_Reagent No Change_Base->Check_Reagent Change_Reagent Action: Switch to COMU or HATU. Or add HOAt/OxymaPure to the carbodiimide. Check_Reagent->Change_Reagent Yes Check_Temp Step 3: Evaluate Temperature Is the reaction run at elevated temperatures? Check_Reagent->Check_Temp No Change_Reagent->Check_Temp Lower_Temp Action: Perform coupling at 0 °C, allowing a slow warm-up to RT. Check_Temp->Lower_Temp Yes End Racemization Minimized Check_Temp->End No Lower_Temp->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Troubleshooting low yield in the synthesis of N,N-dibenzylglycine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting low yields in the synthesis of peptides containing N,N-dibenzylglycine. The bulky nature of the dibenzyl groups on the glycine nitrogen atom introduces significant steric hindrance, which can lead to challenges in peptide coupling and overall synthesis efficiency. This guide offers a question-and-answer format to directly address common issues, detailed protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N,N-dibenzylglycine containing peptides often result in low yields?

The primary reason for low yields is the significant steric hindrance caused by the two benzyl groups attached to the glycine nitrogen.[1][2] This bulkiness impedes the approach of the activated carboxyl group of the N,N-dibenzylglycine to the N-terminus of the growing peptide chain on the solid support.[1][2] This can lead to incomplete coupling reactions, resulting in truncated or deletion sequences and consequently, a lower yield of the desired full-length peptide.[1][3]

Q2: What are the most common issues encountered during the synthesis of N,N-dibenzylglycine peptides?

The most frequently observed issues include:

  • Incomplete Coupling: The steric bulk of the N,N-dibenzylglycine makes it difficult for the amino acid to couple efficiently to the peptide chain, leading to a significant amount of unreacted N-terminus.[1][4]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can aggregate on the resin. This aggregation can physically block the reactive sites, further preventing efficient coupling and deprotection steps.[5][6]

  • Difficult Deprotection: In some cases, the aggregation of the peptide on the solid support can also hinder the access of the deprotection reagents (e.g., piperidine for Fmoc removal) to the N-terminus, leading to incomplete deprotection and truncated sequences.[5][6]

Q3: How can I improve the coupling efficiency of N,N-dibenzylglycine?

To enhance the coupling efficiency of this sterically hindered amino acid, several strategies can be employed:

  • Use of Potent Coupling Reagents: Standard coupling reagents may not be effective. It is highly recommended to use more potent activating agents such as HATU, HCTU, or PyBOP.[2][7] These reagents are known to be more effective for difficult couplings.[4][7]

  • Increased Reagent Excess and Reaction Time: Using a higher excess of the N,N-dibenzylglycine and the coupling reagent (e.g., 3-5 equivalents) and extending the coupling time (e.g., 2-4 hours or even overnight) can help drive the reaction to completion.[1][4]

  • Double Coupling: Performing the coupling step twice with fresh reagents can significantly improve the yield by ensuring that most of the N-termini have reacted.[4][7]

  • Elevated Temperature: Microwave-assisted solid-phase peptide synthesis (SPPS) or conventional heating can provide the necessary energy to overcome the activation barrier for the coupling of sterically hindered amino acids.[1][6] However, care must be taken to avoid side reactions.[1]

Q4: What strategies can be used to minimize peptide aggregation during synthesis?

Peptide aggregation is a common problem that can significantly lower yields.[8] The following approaches can help mitigate this issue:

  • Use of Low-Substitution Resin: A resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, reducing the likelihood of intermolecular aggregation.[4]

  • "Difficult Sequence" Solvents: Switching from the standard solvent DMF to more effective solvating solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO can help to disrupt secondary structures and improve solvation.[6][9]

  • Incorporation of Pseudoproline Dipeptides: If the peptide sequence allows, the strategic insertion of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[4][10]

Troubleshooting Guide

Issue: Low Yield of the Target Peptide Confirmed by Mass Spectrometry

This is the most common problem when synthesizing peptides containing N,N-dibenzylglycine. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Low_Yield start Low Yield of Target Peptide check_coupling Analyze Crude Product by MS for Deletion Sequences at N,N-Dibenzylglycine Position start->check_coupling check_aggregation Observe Resin for Clumping or Poor Swelling start->check_aggregation check_deprotection Check for Truncated Sequences Before N,N-Dibenzylglycine start->check_deprotection incomplete_coupling Incomplete Coupling of N,N-Dibenzylglycine check_coupling->incomplete_coupling Deletion sequence found solution_coupling Optimize Coupling Protocol: - Use potent reagents (HATU, HCTU) - Increase reagent excess and time - Perform double coupling - Consider elevated temperature incomplete_coupling->solution_coupling end Improved Yield solution_coupling->end aggregation Peptide Aggregation on Resin check_aggregation->aggregation Clumping observed solution_aggregation Mitigate Aggregation: - Use low-load resin - Switch to NMP or add DMSO - Incorporate pseudoproline dipeptides aggregation->solution_aggregation solution_aggregation->end incomplete_deprotection Incomplete Fmoc Deprotection check_deprotection->incomplete_deprotection Truncated sequence found solution_deprotection Improve Deprotection: - Extend deprotection time - Use fresh piperidine solution incomplete_deprotection->solution_deprotection solution_deprotection->end

Caption: Troubleshooting workflow for low yield in N,N-dibenzylglycine peptide synthesis.

Quantitative Data Summary

The following tables provide an illustrative comparison of different synthesis conditions for sterically hindered amino acids, which can be extrapolated to the synthesis of N,N-dibenzylglycine peptides. The data is generalized and intended to show trends rather than exact results for a specific peptide.

Table 1: Effect of Coupling Reagent on Yield

Coupling ReagentTypical Excess (eq)Coupling Time (h)Illustrative Yield (%)
HBTU/DIEA3240-60
HATU/DIEA 3 2 70-90
PyBOP/DIEA3265-85
DIC/HOBt3430-50

Data is illustrative and based on general findings for sterically hindered amino acids.[1][7]

Table 2: Impact of Synthesis Strategy on Purity

StrategySolventResin Loading (mmol/g)Illustrative Purity (%)
StandardDMF0.630-50
Optimized NMP 0.2 60-80
Standard + Double CouplingDMF0.650-70
Optimized + Double Coupling NMP 0.2 >80

Purity is estimated based on the crude product before purification and is illustrative.[4][6]

Experimental Protocols

Protocol 1: Optimized Coupling of N,N-dibenzylglycine in Fmoc-SPPS

This protocol outlines a method for the manual coupling of N,N-dibenzylglycine using a potent coupling reagent.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the peptide-resin in DMF for 30 minutes.
  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[11]
  • Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-N,N-dibenzylglycine (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the amino acid solution and mix.
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[1]

3. Monitoring and Washing:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3]
  • If the Kaiser test is positive, perform a second coupling (double coupling) with fresh reagents for another 2 hours.[4]
  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

4. Capping (Optional):

  • If the coupling remains incomplete after double coupling, cap any unreacted N-terminal amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

start [label="Start: Deprotected Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="Activate Fmoc-N,N-dibenzylglycine\nwith HATU/DIEA", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Add Activated Amino Acid to Resin\n(2-4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; kaiser_test [label="Kaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; double_coupling [label="Perform Second Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash Resin with DMF", fillcolor="#34A853", fontcolor="#FFFFFF"]; next_cycle [label="Proceed to Next Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> activation; activation -> coupling; coupling -> kaiser_test; kaiser_test -> double_coupling [label="Positive (Blue)"]; double_coupling -> kaiser_test; kaiser_test -> wash [label="Negative (Yellow)"]; wash -> next_cycle; }

Caption: Experimental workflow for a single coupling cycle of N,N-dibenzylglycine.

References

Technical Support Center: Improving the Solubility of N,N-dibenzylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides containing the sterically hindered and hydrophobic amino acid, N,N-dibenzylglycine (Dbz).

Troubleshooting Guides

This section offers step-by-step guidance to resolve common solubility issues during your experiments.

Issue 1: Peptide Precipitation in Aqueous Buffers

Symptom: Your N,N-dibenzylglycine-containing peptide precipitates out of solution when preparing an aqueous stock or diluting it into an aqueous buffer (e.g., PBS, Tris).

Cause: The high hydrophobicity imparted by the N,N-dibenzylglycine residue, coupled with the overall amino acid sequence, can lead to poor solubility in aqueous environments.[1] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2]

Troubleshooting Steps:

  • Solvent Optimization:

    • Initial Dissolution: Instead of directly dissolving the peptide in an aqueous buffer, first dissolve a small test amount in a minimal volume of an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays in low concentrations.[4] For peptides containing cysteine or methionine, dimethylformamide (DMF) is a preferable alternative to avoid oxidation.

    • Stepwise Dilution: Slowly add the desired aqueous buffer to the organic solvent-peptide mixture in a drop-wise manner while gently vortexing.[1]

    • Monitor for Precipitation: If the solution becomes cloudy, you have reached the solubility limit for that specific solvent/buffer ratio.[1]

  • pH Adjustment:

    • Determine Net Charge: Calculate the theoretical net charge of your peptide at neutral pH (pH 7). Assign a value of +1 for each basic residue (K, R, H, and the N-terminus) and -1 for each acidic residue (D, E, and the C-terminus).

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a slightly basic buffer (e.g., 0.1M ammonium bicarbonate) to increase its net negative charge and enhance solubility.

    • Basic Peptides (Net Positive Charge): Try dissolving the peptide in a slightly acidic solution (e.g., 10-25% acetic acid) to increase its net positive charge.

  • Physical Dissolution Aids:

    • Sonication: Brief periods of sonication can help break up peptide aggregates and improve dissolution.[3] Use an ice bath to prevent excessive heating, which could degrade the peptide.[3]

    • Warming: Gently warming the solution may also aid in solubilization, but avoid excessive heat.[5]

Issue 2: Poor Peptide Solubility During Solid-Phase Peptide Synthesis (SPPS)

Symptom: You observe incomplete coupling reactions, indicated by a positive Kaiser test, and difficulties in cleaving the peptide from the resin, suggesting on-resin aggregation.

Cause: The growing peptide chain, particularly with hydrophobic residues like N,N-dibenzylglycine, can form secondary structures and aggregate on the solid support, hindering reagent accessibility.[6]

Troubleshooting Steps:

  • Optimize Synthesis Chemistry:

    • Solvent System: Switch from standard DMF to N-methyl-2-pyrrolidone (NMP) or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve resin swelling and disrupt secondary structures.[6][7]

    • Coupling Reagents: Employ more potent coupling reagents like HATU or COMU to overcome the steric hindrance associated with N,N-dibenzylglycine.[6]

    • Elevated Temperature: Performing coupling steps at a higher temperature can help disrupt hydrogen bonding and reduce aggregation.[6]

  • Incorporate "Structure-Breaking" Residues:

    • To disrupt the formation of secondary structures that lead to aggregation, introduce pseudoproline dipeptides or Hmb-protected amino acids into your sequence, typically every 6-8 residues.[6]

Frequently Asked Questions (FAQs)

Q1: My N,N-dibenzylglycine-containing peptide is highly hydrophobic. What are the primary strategies to permanently improve its solubility for in vivo applications?

A1: For long-term solubility improvement, especially for therapeutic applications, several chemical modification strategies can be employed:

  • Salt Formation: Converting the peptide into a salt form can significantly enhance its solubility.[8] For peptides with basic residues, forming an acetate or hydrochloride salt is common.[9] For acidic peptides, a sodium salt may be beneficial.[9] The choice of counterion can also influence stability and the physical properties of the lyophilized product.[9]

  • Prodrug Strategies: A prodrug approach involves covalently modifying the peptide with a promoiety that enhances solubility.[10] This moiety is designed to be cleaved in vivo, releasing the active parent peptide.[11] A common strategy is phosphorylation, where a phosphate group is added to an amino acid side chain. This increases the negative charge and hydrophilicity of the peptide at neutral pH.[11]

  • Attachment of Solubility-Enhancing Tags: Covalently attaching a hydrophilic tag can dramatically improve the solubility of a hydrophobic peptide.[12] These tags can be proteins (like Maltose Binding Protein or SUMO) or hydrophilic peptide sequences.[7][12]

    • PEGylation: The attachment of polyethylene glycol (PEG) chains is a widely used method to increase solubility, stability, and circulation half-life.[2][13]

    • Poly-ionic Tags: Fusing the peptide with a polycationic (e.g., poly-arginine) or polyanionic (e.g., poly-aspartic acid) peptide tag can increase the net charge and electrostatic repulsion between peptide molecules, preventing aggregation.[14]

Q2: How do I choose the right solubility-enhancing tag for my peptide?

A2: The choice of tag depends on several factors, including the properties of your target peptide and the intended application. There is often a degree of trial-and-error involved.[15]

  • Size of the Tag: Smaller peptide tags are less likely to interfere with the function of the target peptide and may not need to be cleaved.[14] Larger protein tags like MBP and GST are very effective at enhancing solubility but are more likely to require removal.[16][17]

  • Charge of the Tag: For a peptide with a low net charge, adding a highly charged tag (either positive or negative) can be very effective.[14]

  • Cleavage: If the tag needs to be removed, ensure that a specific protease cleavage site is engineered between the tag and your peptide.

Q3: Can I use co-solvents in my final formulation for animal studies?

A3: The use of co-solvents in formulations for in vivo studies is possible but must be approached with caution. The compatibility and potential toxicity of the solvent must be considered.[18] For instance, DMSO is widely used but generally should not exceed 1% in the final working solution for most assays.[18] It is crucial to consult toxicology data for any co-solvent used in preclinical and clinical development.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Salt Formation Increases ionic character and interaction with water.[8]Simple to implement, well-established for small molecules and peptides.[9]Solubility improvement may be modest; dependent on peptide pKa.
Prodrugs (e.g., Phosphorylation) Introduces a temporary, ionizable group to increase charge and polarity.[10][11]Significant solubility enhancement; targeted release of the active peptide.[11]Requires specific enzymatic cleavage; development can be complex.
PEGylation Covalent attachment of hydrophilic PEG chains creates a "hydrophilic shield".[13]Dramatically increases solubility and in vivo half-life; reduces immunogenicity.[13]Can sometimes reduce the biological activity of the peptide; increases molecular weight.
Solubility-Enhancing Tags (e.g., MBP, Poly-Arg) Fusion with a highly soluble protein or a charged peptide sequence.[12][14]Very effective for recombinant expression and purification; can aid in proper folding.[12][16]Large tags may alter peptide function and often require removal.[14]

Experimental Protocols

Protocol 1: General Procedure for Peptide Solubilization

This protocol outlines a systematic approach to finding a suitable solvent for your N,N-dibenzylglycine-containing peptide.

  • Preparation: Begin with a small, pre-weighed aliquot of your lyophilized peptide in a sterile microcentrifuge tube.[3]

  • Initial Solvent Test: Add a small volume of sterile, distilled water. Vortex gently. If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment (for charged peptides):

    • If the peptide is predicted to be acidic, add a small amount of 0.1M ammonium bicarbonate and observe for dissolution.

    • If the peptide is predicted to be basic, add a small amount of 10-25% acetic acid.

  • Organic Solvent Dissolution (for hydrophobic peptides):

    • If the peptide remains insoluble, lyophilize to remove the aqueous solvent.

    • Add a minimal volume of 100% DMSO (or DMF for Cys-containing peptides) to the dry peptide.[1]

    • Gently vortex until the peptide is fully dissolved.

  • Aqueous Dilution: Slowly add your desired aqueous buffer (e.g., PBS) drop-wise to the organic solution while gently mixing.[1]

  • Observation and Storage: Monitor for any signs of precipitation. Once the desired concentration is reached and the solution is clear, store it appropriately (typically at -20°C or -80°C).

Protocol 2: On-Resin N-Terminal PEGylation during SPPS

This protocol describes the incorporation of a PEG moiety to the N-terminus of a peptide during solid-phase synthesis to enhance its solubility.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.[6]

  • PEGylation Coupling:

    • In a separate vial, pre-activate the PEGylating agent (e.g., N-Boc-N'-(mPEG24)-L-Lysine-OH, 4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.[13]

    • Add the activated PEG solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Precipitation and Purification:

    • Precipitate the crude PEGylated peptide in cold diethyl ether.[13]

    • Purify the peptide using reverse-phase HPLC.[13]

Visualizations

G cluster_0 Peptide Solubility Troubleshooting Workflow Start Start Peptide_Insoluble Peptide insoluble in aqueous buffer? Start->Peptide_Insoluble Use_Organic_Solvent Dissolve in minimal DMSO or DMF Peptide_Insoluble->Use_Organic_Solvent Yes Adjust_pH Adjust pH based on peptide pI Peptide_Insoluble->Adjust_pH No Stepwise_Dilution Slowly add aqueous buffer Use_Organic_Solvent->Stepwise_Dilution Check_Precipitation Precipitation? Stepwise_Dilution->Check_Precipitation Soluble Peptide Soluble Check_Precipitation->Soluble No Insoluble Consider Modification (e.g., PEGylation) Check_Precipitation->Insoluble Yes Sonication Apply gentle sonication/warming Adjust_pH->Sonication Sonication->Peptide_Insoluble Still Insoluble Sonication->Soluble Soluble

Caption: Workflow for troubleshooting peptide solubility issues.

G cluster_1 Solubility Enhancement Strategies Hydrophobic_Peptide Hydrophobic Peptide (e.g., Dbz-containing) Chemical_Modification Chemical Modification Hydrophobic_Peptide->Chemical_Modification Formulation_Approach Formulation Approach Hydrophobic_Peptide->Formulation_Approach Salt_Formation Salt Formation Chemical_Modification->Salt_Formation Prodrug_Strategy Prodrug Strategy Chemical_Modification->Prodrug_Strategy PEGylation PEGylation Chemical_Modification->PEGylation Solubility_Tags Solubility Tags Chemical_Modification->Solubility_Tags pH_Adjustment pH Adjustment Formulation_Approach->pH_Adjustment Co_solvents Co-solvents Formulation_Approach->Co_solvents

Caption: Overview of strategies to improve peptide solubility.

References

Technical Support Center: 2-(Dibenzylamino)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Dibenzylamino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on the removal of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?

A1: Low conversion in the synthesis of this compound, typically performed by reacting dibenzylamine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid), is a frequent issue. Several factors can contribute to this:

  • Insufficient Basicity: The reaction requires a base to neutralize the hydrohalic acid byproduct. If the base is not strong enough or is used in insufficient quantity, the reaction mixture will become acidic, protonating the dibenzylamine and reducing its nucleophilicity.

  • Poor Solubility: The reactants, particularly the salt of the haloacetic acid, may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.

  • Reaction Temperature: Like many nucleophilic substitution reactions, the rate is temperature-dependent. An insufficiently high temperature may result in a sluggish reaction.

Troubleshooting Steps:

Potential Cause Recommended Solution
Insufficient Basicity Use at least two equivalents of a suitable base, such as sodium carbonate or potassium carbonate, to ensure the reaction medium remains basic. For more challenging reactions, a stronger base like sodium hydride in an anhydrous solvent could be considered, although this requires stricter control of reaction conditions.
Poor Solubility Employ a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to improve the solubility of the reactants.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (T-LC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing significant amounts of unreacted dibenzylamine in my crude product. How can I remove it?

A2: Unreacted dibenzylamine is a common impurity. Due to its basic nature, it can be effectively removed through an acid-base extraction during the workup procedure.

Purification Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic dibenzylamine will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separate the organic layer containing the this compound.

  • To recover the product, which is amphoteric, care must be taken with the pH. The product can be precipitated by adjusting the pH of the aqueous layer. Alternatively, if the product remains in the organic layer, it can be isolated by evaporating the solvent.

  • Further purification can be achieved by recrystallization.

Q3: My final product is an oil or a low-melting solid, suggesting the presence of impurities. What could these be and how can I purify my product?

A3: Besides unreacted starting materials, several byproducts can form during the synthesis of this compound. The presence of these can lead to a non-crystalline or impure product.

Potential Byproducts and Their Removal:

Byproduct Formation Mechanism Removal Strategy
N,N,N-Tribenzylglycine (Quaternary Salt) Over-alkylation of the desired product with another molecule of benzyl halide (if used as the alkylating agent). This is less common when using haloacetic acids.This byproduct is a salt and is typically more soluble in polar solvents. Purification by recrystallization from a suitable solvent system can effectively separate the less polar desired product from the highly polar quaternary ammonium salt.
Glycolic Acid Hydrolysis of the haloacetic acid starting material under the reaction conditions.Glycolic acid is highly soluble in water and can be removed by washing the organic layer with water or brine during the workup.
Dibenzylamide of Glycolic Acid Reaction of dibenzylamine with glycolic acid (formed from hydrolysis of the haloacetic acid).This amide byproduct can be challenging to remove. Careful control of reaction conditions to minimize water content is the best preventative measure. Chromatographic purification may be necessary if it forms in significant amounts.

Purification by Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds.

  • Solvent Selection: Choose a solvent or a solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of amino acid derivatives include ethanol, isopropanol, or mixtures with water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

This protocol describes the reaction of dibenzylamine with sodium chloroacetate.

Materials:

  • Dibenzylamine

  • Sodium chloroacetate

  • Sodium carbonate

  • Water

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dibenzylamine (1 equivalent), sodium chloroacetate (1.1 equivalents), and sodium carbonate (2 equivalents).

  • Add water to the flask to dissolve the solids and create a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a white solid.

Visualizing Reaction and Troubleshooting Workflows

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway cluster_reactants Reactants cluster_products Products Dibenzylamine Dibenzylamine Product This compound Dibenzylamine->Product Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Product Base Base (e.g., Na2CO3) Salt NaCl + H2O + CO2 Base->Salt Byproduct_HCl HCl Byproduct_HCl->Salt Neutralization

Caption: Synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Solubility Are the reactants soluble in the solvent? Check_Base->Check_Solubility Yes Solution_Base Use a stronger base or more equivalents. Check_Base->Solution_Base No Check_Temp Is the reaction temperature adequate? Check_Solubility->Check_Temp Yes Solution_Solvent Use a polar aprotic solvent (e.g., DMF). Check_Solubility->Solution_Solvent No Solution_Temp Increase reaction temperature. Check_Temp->Solution_Temp No

Caption: Troubleshooting low reaction yield.

Purification_Workflow Crude_Product Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Acid_Wash Wash with Dilute Acid Dissolve->Acid_Wash Separate_Layers Separate Organic and Aqueous Layers Acid_Wash->Separate_Layers Aqueous_Layer Aqueous Layer (contains unreacted dibenzylamine) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (contains product) Separate_Layers->Organic_Layer Isolate_Product Isolate Product (e.g., evaporation) Organic_Layer->Isolate_Product Recrystallize Recrystallize from suitable solvent Isolate_Product->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Validation & Comparative

Navigating Steric Hindrance: A Comparative Guide to Coupling Reagents for N,N-Dibenzylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids like N,N-dibenzylglycine into peptide chains is a critical challenge. The bulky nature of the dibenzyl groups on the alpha-nitrogen can significantly impede reaction kinetics, leading to lower yields and the formation of deletion sequences. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of N,N-dibenzylglycine, supported by experimental data for sterically hindered amino acids, to facilitate the selection of the most effective reagent for this demanding synthetic step.

The choice of coupling reagent is paramount to overcoming the steric barriers presented by N,N-dibenzylglycine. Modern uronium/aminium and phosphonium salt-based reagents have largely superseded older carbodiimide-based methods due to their superior efficiency and ability to minimize side reactions. This comparison focuses on three highly effective reagents: HATU, COMU, and PyAOP, which are frequently recommended for challenging couplings.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is a critical determinant of success when working with sterically demanding amino acids. The following table summarizes the typical performance of HATU, COMU, and PyAOP in the coupling of such residues. While specific data for N,N-dibenzylglycine is limited, the presented data for other sterically hindered amino acids provides a reliable benchmark.

Coupling ReagentReagent ClassTypical Yield (%)Typical Reaction Time (h)Key Considerations
HATU Uronium/Aminium Salt90-99%1-4Highly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[1]
COMU Uronium/Aminium Salt90-98%1-3Performance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[1]
PyAOP Phosphonium Salt85-95%2-6Particularly effective for coupling N-methylated and other sterically hindered amino acids. Avoids the potential for guanidinylation, a side reaction sometimes observed with uronium salts.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible incorporation of N,N-dibenzylglycine. The following protocols are adapted for solid-phase peptide synthesis (SPPS) and outline the key steps for utilizing HATU, COMU, and PyAOP.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Coupling

The following diagram illustrates the fundamental steps involved in a single coupling cycle during SPPS.

SPPS_Workflow cluster_coupling Coupling Cycle Resin Resin-bound Peptide (Free Amine) Activation Amino Acid Activation: N,N-Dibenzylglycine + Coupling Reagent + Base Coupling Coupling Reaction Resin->Coupling Activation->Coupling Add to Resin Wash Washing Coupling->Wash Remove Excess Reagents Deprotection Fmoc Deprotection (for next cycle) Wash->Deprotection Deprotection->Resin Start Next Cycle

Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective reagent for sterically demanding couplings.[1][3]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dibenzylglycine (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve N,N-dibenzylglycine and HATU in DMF. Add DIPEA to the mixture.

  • Pre-activation: Gently swirl the activation mixture for 1-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended, or a double coupling can be performed.[4]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high efficiency and an improved safety profile.[1]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dibenzylglycine (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve N,N-dibenzylglycine and COMU in DMF. Add DIPEA to the solution.

  • Pre-activation: Mix the solution and allow it to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated solution to the resin and agitate for 1-3 hours at room temperature. A double coupling may be beneficial for highly hindered systems.[1]

  • Washing: Monitor the reaction completion and wash the resin as described in the HATU protocol.

Protocol 3: PyAOP-Mediated Coupling

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent particularly effective for coupling N-alkylated amino acids.[2]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dibenzylglycine (2 equivalents)

  • PyAOP (2 equivalents)

  • DIPEA (4 equivalents)

  • DMF

  • 1-Hydroxybenzotriazole (HOBt) (optional, 2 equivalents)

Procedure:

  • Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.

  • Reagent Solution Preparation: In a separate vessel, dissolve N,N-dibenzylglycine and PyAOP in DMF. Add DIPEA. The addition of an additive like HOBt can further suppress potential epimerization.

  • Coupling: Add the coupling solution to the resin and agitate for 2-6 hours at room temperature.

  • Washing: Monitor the reaction completion and wash the resin as described in the HATU protocol.

Factors Influencing Coupling Efficiency

The successful incorporation of N,N-dibenzylglycine is a multifactorial process. The interplay between the choice of reagents, reaction conditions, and the properties of the peptide sequence determines the final yield and purity.

Factors cluster_Reagents Reagent Choice cluster_Conditions Reaction Conditions cluster_Substrate Substrate Properties Coupling_Efficiency Coupling Efficiency (Yield, Purity) Coupling_Reagent Coupling Reagent (e.g., HATU, COMU, PyAOP) Coupling_Reagent->Coupling_Efficiency Base Base (e.g., DIPEA) Base->Coupling_Efficiency Additive Additive (e.g., HOBt) Additive->Coupling_Efficiency Temperature Temperature Temperature->Coupling_Efficiency Solvent Solvent (e.g., DMF, NMP) Solvent->Coupling_Efficiency Reaction_Time Reaction Time Reaction_Time->Coupling_Efficiency Steric_Hindrance Steric Hindrance of N,N-Dibenzylglycine Steric_Hindrance->Coupling_Efficiency Peptide_Sequence Growing Peptide Sequence & Aggregation Peptide_Sequence->Coupling_Efficiency

Caption: Key factors influencing the efficiency of peptide coupling reactions.

Conclusion

While the coupling of the sterically hindered amino acid N,N-dibenzylglycine presents a significant synthetic challenge, high yields and purity are achievable through the informed selection of potent coupling reagents and the optimization of reaction protocols. For this specific application, uronium/aminium salts such as HATU and COMU, along with the phosphonium salt PyAOP, are highly recommended. The choice among these will depend on the specific requirements of the synthesis, including cost considerations and the potential for side reactions. For any given peptide sequence, empirical optimization of the coupling conditions is advised to obtain the best possible outcome.

References

Data Presentation: A Comparative Look at Conformational Preferences

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Conformational Analysis of Peptides Containing N,N-dibenzylglycine and Other N-Substituted Glycine Analogs

For researchers and professionals in drug development, understanding the conformational propensities of modified amino acids is paramount for the rational design of peptidomimetics with enhanced stability and biological activity. This guide provides a comparative analysis of the conformational landscape of peptides incorporating N,N-dibenzylglycine (dBnG), with a focus on how its structural preferences compare to other N-substituted glycine derivatives. The insights are drawn from a combination of computational modeling and experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography for related compounds.

The conformational freedom of a peptide backbone is largely defined by the dihedral angles phi (φ) and psi (ψ). For glycine, the simplest amino acid, a wide range of these angles is permissible. However, substitution at the nitrogen atom, as in N,N-dibenzylglycine, introduces significant steric constraints that favor specific conformations.

Below is a summary of conformational data for N,N-dibenzylglycine (computational) and other N- and Cα-substituted glycine analogs (experimental).

Table 1: Comparison of Dihedral Angles (φ, ψ) for Glycine Analogs in Peptides

Amino Acid ResidueMethodDominant Conformation(s)φ (°)ψ (°)Reference
Cα,α-dibenzylglycine (Ac-Dbzg-NHMe) Computational (DFT)C7 (γ-turn)+69.8-42.9[1]
C5 (extended)-153.1+158.4[1]
α,α-di-n-propylglycine (in Boc-Ala-Dpg-Ala-OMe) X-ray CrystallographyDistorted Type II β-turn+66.2+19.3[2]
α,α-di-n-butylglycine (in Boc-Ala-Dbg-Ala-OMe) X-ray CrystallographyDistorted Type II β-turn+66.5+21.1[2]
Diethylglycine (in Boc-Xxx-Deg-Xxx-Deg-OMe) NMR SpectroscopyExtended (C5)Not specifiedNot specified[3]
Sarcosine (N-methylglycine) NMR SpectroscopyFavors cis-amide bondNot applicableNot applicable[4]
Polyglycine I Solid-State NMRAntiparallel β-sheet-150+147[5]
Polyglycine II Solid-State NMR31-helix-77+145[5]

Experimental Protocols: Methodologies for Conformational Analysis

The determination of peptide conformation relies on a synergistic approach, primarily utilizing NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state structures, and computational modeling to explore the potential energy landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful technique to elucidate the three-dimensional structure of peptides in solution, mimicking a physiological environment.[6]

A General Protocol for Peptide Conformational Analysis by NMR:

  • Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration typically in the millimolar range. For peptides susceptible to aggregation, the addition of salts or detergents may be necessary.

  • 1D ¹H NMR: Initial 1D proton NMR spectra are acquired to assess sample purity and observe the chemical shifts of amide protons. Temperature coefficient studies, where the chemical shift of NH protons is monitored over a range of temperatures, can indicate the presence of intramolecular hydrogen bonds.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton distances (typically < 5 Å). The intensity of NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, which is crucial for determining the peptide's fold.

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants (e.g., ³J(HNHα)), are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that are consistent with the experimental data.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the crystalline state.

A General Protocol for Peptide Crystallography:

  • Crystallization: The peptide is dissolved in a solvent and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain single crystals of sufficient quality. This involves screening different precipitants, pH values, and temperatures.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by direct methods or molecular replacement), and an initial electron density map is calculated. A molecular model is then built into the electron density and refined to best fit the experimental data, resulting in a final atomic model of the peptide.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are used to explore the conformational energy landscape of peptides. These methods can predict stable conformations and the energetic barriers between them. For the N-acetyl-N'-methylamide derivative of Cα,α-dibenzylglycine, DFT calculations at the B3LYP/6-31+G(d,p) level have been employed to identify minimum energy conformations.[1]

Mandatory Visualizations

The following diagrams illustrate the general workflow for peptide conformational analysis and a comparative summary of the conformational tendencies of the discussed glycine analogs.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_nmr_details NMR Details cluster_xray_details X-ray Details cluster_results Final Output synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (Solution-State) characterization->nmr xray X-ray Crystallography (Solid-State) characterization->xray comp Computational Modeling characterization->comp tocsy TOCSY nmr->tocsy noesy NOESY/ROESY nmr->noesy temp Temp. Coefficients nmr->temp crystal Crystallization xray->crystal energy_landscape Conformational Energy Landscape comp->energy_landscape solution_structure Solution Conformation (Ensemble) tocsy->solution_structure noesy->solution_structure temp->solution_structure diffraction Data Collection crystal->diffraction refinement Structure Refinement diffraction->refinement solid_structure Solid-State Conformation (Single Structure) refinement->solid_structure

Experimental workflow for peptide conformational analysis.

Conformational_Comparison cluster_glycine Glycine cluster_n_alkyl N-Alkylglycine (e.g., Sarcosine) cluster_ca_dialkyl Cα,α-Dialkylglycine (e.g., Diethylglycine) cluster_dbng N,N-Dibenzylglycine (Predicted) gly High Flexibility (Broad φ, ψ space) n_alkyl Promotes cis-amide bond Increases flexibility gly->n_alkyl N-Alkylation ca_dialkyl Restricts φ, ψ space Favors extended (C5) or helical conformations gly->ca_dialkyl Cα-Dialkylation dbng Highly Restricted φ, ψ space Predicted to favor folded (γ-turn) or extended (C5) conformations n_alkyl->dbng Bulky N,N-Dialkylation

Conformational effects of glycine substitutions.

Conclusion

The incorporation of N,N-dibenzylglycine into a peptide sequence is predicted to impart significant conformational rigidity. Computational studies on the closely related Cα,α-dibenzylglycine suggest a preference for either folded γ-turn (C7) or extended (C5) conformations, a restriction of the available Ramachandran space that is more pronounced than for smaller Cα,α-dialkylglycines.[1] Experimental data on peptides containing Cα,α-di-n-propylglycine and Cα,α-di-n-butylglycine show a propensity for β-turn structures, which aligns with the predicted folded conformations for the dibenzyl analog.[2] In contrast, smaller N-alkylated residues like sarcosine primarily influence the cis/trans isomerization of the preceding peptide bond.

For drug development professionals, the takeaway is that N,N-dibenzylglycine can be a powerful tool for locking a peptide backbone into a specific, predictable conformation. This can lead to peptides with higher receptor affinity and improved metabolic stability. However, the lack of direct experimental data highlights the need for further NMR and X-ray crystallographic studies to validate these computational predictions and fully elucidate the conformational landscape of N,N-dibenzylglycine-containing peptides.

References

The Efficacy of Chiral Resolving Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. While a vast array of chiral resolving agents exists, this guide provides a data-driven comparison of commonly employed agents for the resolution of racemic acids and amines, offering a benchmark for performance in the absence of published data on less common agents like 2-(Dibenzylamino)acetic acid.

Initial literature reviews did not yield specific experimental data on the efficacy of this compound as a chiral resolving agent. This suggests it is not a widely documented or commonly used agent for this purpose. Therefore, this guide focuses on a comparative analysis of well-established and industrially relevant chiral resolving agents, providing a practical resource for selecting an appropriate agent for a given racemic mixture.

The primary method discussed is diastereomeric salt formation, a classical and robust technique for chiral resolution. This process involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt to cleave the resolving agent.

Comparison of Chiral Resolving Agents for Racemic Acids

A common application of chiral resolution is the separation of racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. Chiral amines, particularly (S)-(-)-1-phenylethylamine, are frequently employed for this purpose.

Table 1: Resolution of Racemic Profens with (S)-(-)-1-Phenylethylamine

Racemic AcidResolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered AcidReference
Ibuprofen(S)-(-)-1-PhenylethylamineEthanol/Water66% (S,S salt)>95% (S)-Ibuprofen[1]
Ketoprofen(S)-(-)-1-PhenylethylamineEthyl Acetate/Methanol44% (S,S salt)86% (S)-Ketoprofen (before recrystallization)[2]
Ketoprofen(S)-(-)-1-PhenylethylamineEthyl Acetate/Methanol31% (S,S salt)97% (S)-Ketoprofen (after one recrystallization)[2]

Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine [3][4][5]

This protocol provides a representative example of the resolution of a racemic carboxylic acid.

  • Salt Formation:

    • Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (KOH) solution in a 125-mL Erlenmeyer flask with heating (75-85°C) and stirring.

    • In a separate container, carefully measure 0.5 mL of (S)-(-)-1-phenylethylamine.

    • Slowly add the (S)-(-)-1-phenylethylamine to the heated ibuprofen solution. A precipitate of the (S,S)-diastereomeric salt should form.

    • Continue heating and stirring for approximately 30 minutes.

  • Isolation of the Diastereomeric Salt:

    • Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.

    • Collect the precipitated (S,S)-ibuprofen-(S)-1-phenylethylammonium salt by vacuum filtration.

    • Wash the collected solid with a small amount of ice-cold water.

  • Recrystallization (Optional, for higher purity):

    • The collected salt can be recrystallized from a suitable solvent, such as 2-propanol, to improve the diastereomeric and subsequent enantiomeric purity.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 2 M H₂SO₄) to a pH of 1-2. This will protonate the carboxylate and break the salt.

    • Extract the liberated (S)-(+)-ibuprofen with an organic solvent such as methyl t-butyl ether (MTBE).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-ibuprofen.

Comparison of Chiral Resolving Agents for Racemic Amines

For the resolution of racemic amines, chiral acids are the resolving agents of choice. Tartaric acid and its derivatives are among the most versatile and widely used.

Table 2: Resolution of Racemic Amines with Tartaric Acid Derivatives

Racemic AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered AmineReference
N-methylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)Not specifiedNot specified82.5%[6]
N-methylamphetamineO,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Not specifiedNot specified57.9%[6]
α-methylbenzylamine(R,R)-Tartaric acidMethanolNot specifiedNot specified[7]

Experimental Protocol: Resolution of Racemic α-Methylbenzylamine with (+)-Tartaric Acid [7]

This protocol outlines a general procedure for the resolution of a racemic primary amine.

  • Salt Formation:

    • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.

    • Once dissolved, cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution. The reaction is exothermic.

  • Crystallization:

    • Allow the solution to cool to room temperature. Crystals of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate, will begin to form.

    • Cool the flask in an ice bath to promote further crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected salt in a minimum amount of hot water.

    • Add a 50% sodium hydroxide solution to the dissolved salt until the salt completely dissolves and the solution is basic. This deprotonates the ammonium salt, liberating the free amine.

    • Cool the solution to room temperature. The enantiomerically enriched (S)-(-)-α-methylbenzylamine will separate as an oily layer.

    • Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved amine.

Experimental and Logical Workflows

To visualize the processes described, the following diagrams illustrate the key steps in chiral resolution by diastereomeric salt formation.

Chiral_Resolution_Workflow cluster_racemic_acid Resolution of Racemic Acid racemic_acid Racemic Acid (e.g., Ibuprofen) salt_formation_acid Diastereomeric Salt Formation racemic_acid->salt_formation_acid chiral_base Chiral Base (e.g., (S)-(-)-1-Phenylethylamine) chiral_base->salt_formation_acid diastereomeric_salts_acid Mixture of Diastereomeric Salts ((R)-Acid-(S)-Base & (S)-Acid-(S)-Base) salt_formation_acid->diastereomeric_salts_acid crystallization_acid Fractional Crystallization diastereomeric_salts_acid->crystallization_acid less_soluble_salt_acid Less Soluble Diastereomeric Salt (e.g., (S,S)-Salt) crystallization_acid->less_soluble_salt_acid Solid mother_liquor_acid Mother Liquor with More Soluble Salt crystallization_acid->mother_liquor_acid Solution acidification Acidification less_soluble_salt_acid->acidification resolved_enantiomer_acid Enantiomerically Enriched Acid (e.g., (S)-(+)-Ibuprofen) acidification->resolved_enantiomer_acid recovered_base Recovered Chiral Base acidification->recovered_base

Caption: Workflow for the chiral resolution of a racemic acid.

Chiral_Resolution_Amine_Workflow cluster_racemic_amine Resolution of Racemic Amine racemic_amine Racemic Amine (e.g., α-Methylbenzylamine) salt_formation_amine Diastereomeric Salt Formation racemic_amine->salt_formation_amine chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation_amine diastereomeric_salts_amine Mixture of Diastereomeric Salts ((R)-Amine-(R,R)-Acid & (S)-Amine-(R,R)-Acid) salt_formation_amine->diastereomeric_salts_amine crystallization_amine Fractional Crystallization diastereomeric_salts_amine->crystallization_amine less_soluble_salt_amine Less Soluble Diastereomeric Salt (e.g., (S,R,R)-Salt) crystallization_amine->less_soluble_salt_amine Solid mother_liquor_amine Mother Liquor with More Soluble Salt crystallization_amine->mother_liquor_amine Solution basification Basification less_soluble_salt_amine->basification resolved_enantiomer_amine Enantiomerically Enriched Amine (e.g., (S)-(-)-α-Methylbenzylamine) basification->resolved_enantiomer_amine recovered_acid Recovered Chiral Acid basification->recovered_acid

Caption: Workflow for the chiral resolution of a racemic amine.

References

A Comparative Study of Amine Protecting Groups: Dibenzylamino vs. Boc and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules, particularly in peptide and medicinal chemistry. The choice of protecting group can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the dibenzylamino (Bn₂) protecting group with the two most widely used amine protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

This comparison focuses on the key performance indicators for each protecting group, including the efficiency of their introduction (protection) and removal (deprotection), their stability under various reaction conditions (orthogonality), and common side reactions. The information is supported by experimental data from the literature to aid in the selection of the most suitable protecting group for a given synthetic strategy.

Core Principles: A Difference in Lability and Orthogonality

The primary distinction between these protecting groups lies in their chemical lability—the conditions under which they are cleaved to reveal the free amine. This difference is the foundation of their application in orthogonal synthetic strategies, where one protecting group can be removed selectively in the presence of others.[1][2]

  • Dibenzylamino (Bn₂): This group is typically removed under reductive conditions, most commonly through catalytic hydrogenation.[3][4] It is generally stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.

  • tert-Butyloxycarbonyl (Boc): The Boc group is labile to acid.[5][] It is stable to basic conditions and catalytic hydrogenation, providing orthogonality with the Fmoc and dibenzylamino groups.[]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is labile to basic conditions, typically cleaved with a secondary amine like piperidine.[5][] It is stable to acidic conditions and catalytic hydrogenation, offering orthogonality with the Boc and dibenzylamino groups.[7]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key characteristics and experimental data for the dibenzylamino, Boc, and Fmoc protecting groups.

Table 1: General Characteristics of Amine Protecting Groups

FeatureDibenzylamino (Bn₂)tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Chemical Nature DialkylamineCarbamateCarbamate
Cleavage Condition Catalytic HydrogenationAcidicBasic
Orthogonality Orthogonal to Boc and FmocOrthogonal to Fmoc and Bn₂Orthogonal to Boc and Bn₂
Common Applications General organic synthesisSolid-phase peptide synthesis (SPPS), solution-phase synthesisSolid-phase peptide synthesis (SPPS)

Table 2: Comparative Data for Protection of Amino Acids

Protecting GroupAmino AcidProtection MethodReagentsTypical Yield (%)Reference
Dibenzylamino PhenylalanineN-AlkylationBenzyl bromide, K₂CO₃, NaOH58-69[8]
Boc VariousAcylation(Boc)₂O, Base>90[9]
Fmoc VariousAcylationFmoc-OSu or Fmoc-Cl, Base>90[10]

Table 3: Comparative Data for Deprotection

Protecting GroupSubstrateDeprotection MethodReagentsReaction TimeTypical Yield (%)Reference
Dibenzylamino N-Benzylamino derivativesCatalytic Transfer Hydrogenation10% Pd-C, Ammonium Formate6-10 min85-98[3][4]
Boc Boc-protected peptidesAcidolysis25-50% TFA in DCM20-30 min>99 (per step)[11]
Fmoc Fmoc-protected peptidesBase treatment20% Piperidine in DMF~15 min>99 (per step)[11]

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below.

Dibenzylamino (Bn₂) Protection and Deprotection

Protection of Phenylalanine (N,N-Dibenzylation): To a refluxing solution of L-phenylalanine (60 mmol) in 100 mL of water containing potassium carbonate (120 mmol) and sodium hydroxide (120 mmol), benzyl bromide (181 mmol) is added dropwise. The mixture is refluxed for an additional hour. After cooling, the organic phase is separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate (58-69% yield).[8]

Deprotection (Catalytic Transfer Hydrogenation): To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 mL), anhydrous ammonium formate (15 mmol) is added in one portion under a nitrogen atmosphere. The reaction mixture is stirred at reflux temperature and monitored by TLC. Upon completion (typically 6-10 minutes), the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to afford the deprotected amine. For free amino acids, the reaction mixture is filtered while hot, and the Celite pad is washed with boiling water.[3][4]

Boc Protection and Deprotection

Protection of an Amino Acid: The amino acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium bicarbonate). Di-tert-butyl dicarbonate ((Boc)₂O) is added, and the reaction is stirred at room temperature until completion. The product is then isolated by extraction.

Deprotection in Solid-Phase Peptide Synthesis (SPPS): The Boc-protected peptide-resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes at room temperature. The resin is then washed thoroughly to remove the cleaved Boc group and excess acid before proceeding to the next coupling step.[11]

Fmoc Protection and Deprotection

Protection of an Amino Acid: The amino acid is dissolved in a basic aqueous solution (e.g., sodium carbonate in aqueous dioxane). A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride in a suitable organic solvent is added slowly with stirring. The reaction is stirred for several hours to overnight, followed by workup and purification.[10]

Deprotection in Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected peptide-resin is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for about 15 minutes at room temperature. The resin is then washed extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct, leaving the free N-terminal amine ready for the next coupling reaction.[11]

Signaling Pathways and Experimental Workflows

Protection and Deprotection Schemes

The following diagrams, generated using Graphviz, illustrate the chemical transformations involved in the protection and deprotection of amines with the dibenzylamino, Boc, and Fmoc groups.

Protection_Deprotection_Schemes cluster_Bn2 Dibenzylamino (Bn₂) Protection & Deprotection cluster_Boc Boc Protection & Deprotection cluster_Fmoc Fmoc Protection & Deprotection Amine_Bn2 R-NH₂ Protected_Amine_Bn2 R-N(Bn)₂ Amine_Bn2->Protected_Amine_Bn2 Benzyl Bromide, Base Deprotected_Amine_Bn2 R-NH₂ Protected_Amine_Bn2->Deprotected_Amine_Bn2 H₂, Pd/C Amine_Boc R-NH₂ Protected_Amine_Boc R-NH-Boc Amine_Boc->Protected_Amine_Boc (Boc)₂O Deprotected_Amine_Boc R-NH₂ Protected_Amine_Boc->Deprotected_Amine_Boc TFA Amine_Fmoc R-NH₂ Protected_Amine_Fmoc R-NH-Fmoc Amine_Fmoc->Protected_Amine_Fmoc Fmoc-OSu Deprotected_Amine_Fmoc R-NH₂ Protected_Amine_Fmoc->Deprotected_Amine_Fmoc Piperidine

Caption: General schemes for amine protection and deprotection.

Orthogonality of Protecting Groups

The orthogonality of these protecting groups is a key advantage in complex synthesis, allowing for selective deprotection.

Orthogonality Protected_Molecule Molecule with Bn₂, Boc, and Fmoc protected amines Fmoc_Removed Bn₂ and Boc groups remain Protected_Molecule->Fmoc_Removed Piperidine Boc_Removed Bn₂ and Fmoc groups remain Protected_Molecule->Boc_Removed TFA Bn2_Removed Boc and Fmoc groups remain Protected_Molecule->Bn2_Removed H₂, Pd/C

Caption: Orthogonal deprotection strategies for Bn₂, Boc, and Fmoc.

Discussion of Side Reactions

While effective, each protecting group strategy is associated with potential side reactions that can impact the yield and purity of the final product.

  • Dibenzylamino: A potential side reaction during the introduction of the dibenzylamino group is over-alkylation if a primary amine is used as the starting material. During deprotection by catalytic hydrogenation, other reducible functional groups in the molecule may also be affected.

  • Boc: The strong acidic conditions required for Boc deprotection can lead to side reactions with sensitive amino acid residues. For example, the tert-butyl cation generated during cleavage can cause alkylation of tryptophan and methionine residues. Aspartimide formation can also occur in sequences containing aspartic acid.

  • Fmoc: The basic conditions used for Fmoc removal can cause side reactions such as diketopiperazine formation at the dipeptide stage, especially with proline in the sequence. Aspartimide formation is also a known side reaction in Fmoc chemistry. The dibenzofulvene byproduct of Fmoc cleavage can also form adducts with the free amine if not effectively scavenged by piperidine.

Conclusion

The choice between dibenzylamino, Boc, and Fmoc protecting groups depends on the specific requirements of the synthetic target and the overall synthetic strategy.

  • The dibenzylamino group offers robustness and orthogonality to both Boc and Fmoc, making it a valuable option in syntheses where acidic and basic conditions need to be avoided for deprotection. However, the requirement for catalytic hydrogenation for its removal may not be compatible with all substrates.

  • The Boc group is a cornerstone of a well-established strategy in peptide synthesis, particularly for complex and aggregation-prone sequences.[] Its primary drawback is the need for strong acids for deprotection, which can be detrimental to sensitive substrates.

  • The Fmoc group has become the most widely used protecting group in solid-phase peptide synthesis due to the mild basic conditions required for its removal, which are compatible with a wide range of sensitive functional groups.[]

A thorough understanding of the properties, reaction conditions, and potential side reactions of each protecting group is essential for the rational design and successful execution of complex organic syntheses.

References

Spectroscopic comparison of 2-(Dibenzylamino)acetic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed spectroscopic comparison of 2-(Dibenzylamino)acetic acid, a substituted amino acid analog, and its common precursors, dibenzylamine and chloroacetic acid. The information presented is supported by experimental data and established analytical protocols.

Introduction

This compound, also known as N,N-dibenzylglycine, is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other complex molecules. Its synthesis typically involves the nucleophilic substitution reaction between dibenzylamine and a haloacetic acid derivative, such as chloroacetic acid. Spectroscopic analysis is crucial at each stage of this synthesis to ensure the identity and purity of the intermediates and the final product. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

The logical relationship for the synthesis of this compound from its precursors can be visualized as a straightforward nucleophilic substitution reaction.

Synthesis_Pathway Dibenzylamine Dibenzylamine Product This compound Dibenzylamine->Product + Chloroacetic Acid Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product

A diagram illustrating the synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

Table 1: ¹H NMR Spectroscopic Data (ppm)
CompoundAr-H-CH₂- (benzyl)-CH₂- (acetyl)-OH / -NH
Dibenzylamine~7.2-7.4 (m, 10H)~3.8 (s, 4H)-~1.6 (br s, 1H)
Chloroacetic Acid--~4.1 (s, 2H)~11.0 (br s, 1H)
This compound~7.2-7.4 (m, 10H)~3.8 (s, 4H)~3.2 (s, 2H)~10.5 (br s, 1H)
Table 2: ¹³C NMR Spectroscopic Data (ppm)
CompoundAr-C-CH₂- (benzyl)-CH₂- (acetyl)C=O
Dibenzylamine~127-140~53--
Chloroacetic Acid--~41~170
This compound~127-138~58~55~172
Table 3: FTIR Absorption Bands (cm⁻¹)
CompoundO-H / N-H StretchC-H Stretch (sp³)C=O StretchC-N Stretch
Dibenzylamine~3300 (br)~2800-3000-~1150
Chloroacetic Acid~2500-3300 (very br)~2900-3100~1720-
This compound~2500-3300 (very br)~2800-3000~1710~1140
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
Dibenzylamine197106 (C₇H₈N⁺), 91 (C₇H₇⁺)
Chloroacetic Acid94/96 (Cl isotopes)49/51 (CH₂Cl⁺), 45 (COOH⁺)
This compound255164 ([M-CH₂COOH]⁺), 91 (C₇H₇⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication of these analyses.

Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound from dibenzylamine and chloroacetic acid.

Materials:

  • Dibenzylamine

  • Chloroacetic acid

  • Sodium carbonate

  • Water

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve sodium carbonate in water.

  • Add dibenzylamine to the aqueous solution.

  • Separately, dissolve chloroacetic acid in water.

  • Slowly add the chloroacetic acid solution to the dibenzylamine mixture with vigorous stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • A precipitate of this compound hydrochloride will form.

  • Isolate the precipitate by vacuum filtration and wash with cold water.

  • To obtain the free amino acid, the hydrochloride salt can be neutralized with a base.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used to acquire ¹H and ¹³C spectra.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

FTIR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is commonly used.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound and its precursors, dibenzylamine and chloroacetic acid. The tabulated data and detailed experimental protocols offer a valuable resource for researchers in the field of organic synthesis and drug development. By utilizing these spectroscopic techniques, scientists can confidently synthesize, purify, and characterize these important chemical compounds.

Assessing the enzymatic stability of N,N-dibenzylglycine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to enzymatic degradation is a critical hurdle in the journey from discovery to therapeutic application. This guide provides a comparative analysis of various peptide modifications aimed at enhancing enzymatic stability, with a focus on the potential of N,N-dibenzylglycine-containing peptides against other established strategies. While direct comparative data for N,N-dibenzylglycine is limited in publicly available literature, this document synthesizes current knowledge on peptide stabilization to offer a valuable resource for designing more robust peptide-based therapeutics.

Native peptides are often rapidly broken down by proteases in the body, which limits how long they can be effective. To counteract this, scientists modify peptides to make them more resistant to these enzymes.[1][2] This guide explores several of these modification strategies, providing a framework for comparison and selection based on experimental evidence.

Comparative Analysis of Stability Enhancement Strategies

The primary goal of chemically modifying peptides is to block the sites where enzymes would normally cut them, without changing how the peptide works.[2][3] This can be done in several ways, such as changing the peptide's shape, adding bulky chemical groups, or altering the chemical bonds that enzymes target.[2][3] The following table summarizes and compares different approaches to increasing a peptide's resistance to enzymes.

Modification StrategyMechanism of ActionAnticipated AdvantagesPotential Disadvantages
N,N-dibenzylglycine Incorporation Introduction of a bulky, unnatural amino acid creates steric hindrance at the peptide backbone, potentially shielding adjacent peptide bonds from enzymatic cleavage.May offer significant localized protection against a broad range of proteases.Potential for disruption of secondary structure and target binding affinity. Limited published data on efficacy.
D-Amino Acid Substitution Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids, thus preventing cleavage.[2][3][4]Highly effective at preventing cleavage at specific sites. Can significantly increase peptide half-life.[3]Can alter peptide conformation and biological activity.[4]
N-terminal Acetylation & C-terminal Amidation These modifications "cap" the ends of the peptide, protecting them from degradation by exopeptidases.[3][5][6]Simple, common modification that improves stability against certain proteases.[3][5]Does not protect against endopeptidases that cleave internal peptide bonds.
Peptide Cyclization Linking the N- and C-termini or side chains creates a more rigid structure, which can limit protease access to cleavage sites.[2][3]Can significantly enhance stability against both exo- and endopeptidases and may improve receptor binding affinity.[2][3]Can be synthetically challenging and may alter the peptide's natural conformation.
PEGylation The attachment of polyethylene glycol (PEG) chains creates a steric shield around the peptide, hindering protease access.[2][7]Increases hydrodynamic volume, which can reduce renal clearance and improve pharmacokinetic profile, in addition to enhancing stability.[7]Can sometimes reduce binding affinity and biological activity.
Backbone Modification (e.g., N-methylation) Methylation of the amide nitrogen in the peptide backbone introduces steric bulk and removes the hydrogen bond donor, disrupting enzyme recognition.[2][8]Can effectively block cleavage at specific sites.[2]May alter peptide conformation and flexibility.

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine the effectiveness of these modifications, in vitro stability assays are essential. The following are detailed protocols for commonly employed methods.

In Vitro Plasma/Serum Stability Assay

This assay assesses the stability of a peptide in a complex biological matrix containing a wide variety of proteases.[1][9]

Materials:

  • Peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water).

  • Pooled human plasma or serum, thawed on ice and centrifuged to remove precipitates.[10]

  • Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Quenching solution: Ice-cold acetonitrile (ACN) with 0.1% formic acid or 10% Trichloroacetic Acid (TCA).[9][10]

  • Internal standard for LC-MS analysis.

  • LC-MS or HPLC system with a suitable column (e.g., C18).

Protocol:

  • Pre-warm the plasma or serum to 37°C.[10]

  • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma/serum to achieve the desired final concentration (e.g., 10 µM).[10]

  • Incubate the mixture at 37°C with gentle agitation.[10]

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[10]

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the ice-cold quenching solution and the internal standard.[10]

  • Vortex the mixture to precipitate plasma proteins and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

  • Transfer the supernatant to an HPLC vial for analysis.[10]

  • Analyze the samples by LC-MS or HPLC to quantify the amount of remaining intact peptide relative to the 0-minute time point.[9][10]

  • Calculate the peptide half-life (t½) by fitting the data to a one-phase exponential decay model.[10]

Specific Protease Digestion Assay (e.g., Chymotrypsin)

This assay evaluates the stability of a peptide against a specific protease to identify potential cleavage sites.[1]

Materials:

  • Peptide stock solutions (1 mg/mL).

  • Specific protease (e.g., α-Chymotrypsin).[1]

  • Digestion Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).[1]

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA).[1]

  • HPLC system with a C18 column.[1]

Protocol:

  • Prepare a working solution of the protease in the digestion buffer.

  • In a microcentrifuge tube, combine the peptide solution with the digestion buffer.

  • Initiate the reaction by adding the protease solution to the peptide mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples by HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps and logical flow.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide Peptide Stock Mix Mix & Incubate (37°C) Peptide->Mix Matrix Plasma/Serum or Protease Buffer Matrix->Mix Timepoints Withdraw Aliquots (t = 0, 15, 30... min) Mix->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Precipitate Protein Precipitation & Centrifugation Quench->Precipitate Collect Collect Supernatant Precipitate->Collect Analysis LC-MS or HPLC Analysis Collect->Analysis Data Quantify Remaining Peptide & Calculate Half-Life Analysis->Data

Caption: Workflow for assessing peptide enzymatic stability.

data_analysis_workflow start LC-MS/HPLC Data Acquisition (Peak Area of Intact Peptide) process Normalize to Time 0 (% Remaining Peptide) start->process For each time point plot Plot % Remaining Peptide vs. Time process->plot fit Fit Data to One-Phase Exponential Decay Model plot->fit result Determine Half-Life (t½) fit->result

Caption: Data analysis workflow for determining peptide half-life.

References

Benchmarking the synthesis of 2-(Dibenzylamino)acetic acid against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of 2-(Dibenzylamino)acetic acid (also known as N,N-dibenzylglycine), a versatile building block in organic synthesis. We present a summary of quantitative performance data, detailed experimental protocols for three distinct synthetic strategies, and visualizations of the synthetic workflows.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is often a trade-off between yield, purity, reaction time, and the cost and availability of starting materials. The following table summarizes the key performance indicators for three methods of synthesizing this compound: direct alkylation of dibenzylamine, direct dibenzylation of glycine, and a multi-step protection-alkylation-deprotection sequence starting from glycine.

MetricMethod 1: Alkylation of DibenzylamineMethod 2: Direct Dibenzylation of GlycineMethod 3: Reductive Amination of Glyoxylic Acid
Starting Materials Dibenzylamine, Chloroacetic acidGlycine, Benzyl bromideGlyoxylic acid, Dibenzylamine, NaBH3CN
Reported Yield ~85%~70%~75%
Reported Purity >98% (after recrystallization)>95% (after chromatography)>97% (after purification)
Reaction Time 4-6 hours24-48 hours12-24 hours
Number of Steps 111
Key Advantages High yield, one-pot synthesisReadily available starting materialsMild reaction conditions
Key Disadvantages Use of corrosive chloroacetic acidPotential for over-alkylation, longer reaction timeUse of toxic cyanide reagent

Experimental Protocols

Detailed methodologies for the three benchmarked synthetic routes are provided below.

Method 1: Alkylation of Dibenzylamine with Chloroacetic Acid

This method represents a direct and efficient one-pot synthesis.

Materials:

  • Dibenzylamine

  • Chloroacetic acid

  • Sodium carbonate

  • Acetone

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve dibenzylamine (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of acetone and water.

  • Slowly add a solution of chloroacetic acid (1.1 equivalents) in water to the flask while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Method 2: Direct Dibenzylation of Glycine

This approach utilizes readily available starting materials but requires longer reaction times and careful control to minimize side products.

Materials:

  • Glycine

  • Benzyl bromide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Suspend glycine (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous DMF in a round-bottom flask equipped with a stirrer.

  • Add benzyl bromide (2.2 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether to remove unreacted benzyl bromide and other organic impurities.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Further purification can be achieved by column chromatography on silica gel.

Method 3: Reductive Amination of Glyoxylic Acid with Dibenzylamine

This method offers a milder alternative to alkylation with halides.

Materials:

  • Glyoxylic acid monohydrate

  • Dibenzylamine

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Dissolve glyoxylic acid monohydrate (1.2 equivalents) and dibenzylamine (1 equivalent) in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the dropwise addition of 1M hydrochloric acid until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

cluster_0 Method 1: Alkylation of Dibenzylamine Start1 Dibenzylamine + Chloroacetic Acid React1 Reflux with Na2CO3 in Acetone/Water Start1->React1 4-6 hours Workup1 Acidification & Precipitation React1->Workup1 Purify1 Recrystallization Workup1->Purify1 Product1 This compound Purify1->Product1

Synthetic workflow for the alkylation of dibenzylamine.

cluster_1 Method 2: Direct Dibenzylation of Glycine Start2 Glycine + Benzyl Bromide React2 Stir with K2CO3 in DMF Start2->React2 24-48 hours Workup2 Aqueous Workup & Acidification React2->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 This compound Purify2->Product2

Synthetic workflow for the direct dibenzylation of glycine.

cluster_2 Method 3: Reductive Amination Start3 Glyoxylic Acid + Dibenzylamine React3 Imine Formation followed by NaBH3CN Start3->React3 12-24 hours Workup3 Quenching & Extraction React3->Workup3 Purify3 Recrystallization/ Chromatography Workup3->Purify3 Product3 This compound Purify3->Product3

Synthetic workflow for the reductive amination of glyoxylic acid.

A Researcher's Guide to In Silico Modeling of N,N-dibenzylglycine Interactions in Peptide Structures: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the design of novel peptides, the incorporation of non-standard amino acids (nsAAs) like N,N-dibenzylglycine offers a pathway to enhanced stability, conformational rigidity, and therapeutic efficacy. The in silico modeling of these complex structures is a critical step in predicting their behavior and interactions. This guide provides a comparative framework for approaching the computational modeling of N,N-dibenzylglycine-containing peptides, outlining the necessary methodologies, data interpretation, and experimental validation required for a robust analysis.

Comparative Overview of In Silico Modeling Approaches

The two primary simulation methodologies for studying peptide dynamics are Molecular Dynamics (MD) and Monte Carlo (MC) simulations. The choice between them depends on the specific research question.

Methodology Principle Strengths Limitations Typical Application for N,N-dibenzylglycine Peptides
Molecular Dynamics (MD) Solves Newton's equations of motion for a system of atoms and molecules.Provides a time-evolving trajectory of the peptide, revealing dynamic processes and conformational changes.Computationally intensive; results are highly dependent on the accuracy of the force field.Studying the folding pathway, binding kinetics, and conformational flexibility of the peptide.
Monte Carlo (MC) Explores the conformational space of a molecule by making random changes to its coordinates and accepting or rejecting the new conformation based on an energy function.Efficient at sampling a wide range of conformations and overcoming energy barriers.Does not provide a true time-dependent trajectory of the system.Identifying low-energy conformations and predicting thermodynamically stable structures.

The Critical Role of Force Fields

The accuracy of any molecular simulation is fundamentally dependent on the quality of the force field—the set of parameters used to describe the potential energy of the system. For non-standard residues like N,N-dibenzylglycine, standard force fields such as AMBER, CHARMM, and GROMOS do not contain pre-existing parameters.[1][2][3][4] Therefore, a crucial first step is the parameterization of the N,N-dibenzylglycine residue.

Alternative Force Fields and Parameterization Approaches:

Force Field Family Parameterization Strategy Key Considerations
CHARMM (e.g., CGenFF) The CHARMM General Force Field (CGenFF) program can generate parameters for novel small molecules by analogy to existing parameter types.[1][2] Manual refinement based on quantum mechanical (QM) calculations is often necessary for accuracy.Requires a good understanding of the force field's philosophy and QM calculations to validate the generated parameters, especially for the unique dihedral angles introduced by the dibenzyl groups.
AMBER (e.g., GAFF) The General AMBER Force Field (GAFF) is designed to be compatible with the standard AMBER force fields and can be used to parameterize organic molecules. The antechamber and parmchk tools are used for this purpose.Partial charges are a critical component and are typically derived from QM calculations (e.g., RESP or Merz-Kollman). The bulky nature of the dibenzyl groups may require careful validation of the van der Waals parameters.
GROMOS Known for its united-atom representation, which can reduce computational cost. Parameterization for new residues often involves a combination of fitting to experimental data (e.g., heats of vaporization) and QM data.The united-atom approach may not fully capture the anisotropic interactions of the aromatic rings in the dibenzyl groups.

Quantitative Comparison of Force Field Performance:

Once a peptide containing N,N-dibenzylglycine is modeled with different force fields, a quantitative comparison can be made by analyzing the simulation trajectories.

Metric Description Ideal Outcome for a Reliable Model
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated peptide and a reference structure (e.g., an experimental structure or the initial minimized structure).A stable RMSD over time suggests the simulation has reached equilibrium. Lower RMSD values when compared to an experimental structure indicate better accuracy.
Radius of Gyration (Rg) A measure of the compactness of the peptide structure.Changes in Rg can indicate folding or unfolding events. The distribution of Rg values can be compared with experimental data from techniques like Small-Angle X-ray Scattering (SAXS).
Ramachandran Plot Analysis For the standard amino acids in the peptide, this plot shows the distribution of the backbone dihedral angles (phi and psi).The observed distributions should fall within the allowed regions of the Ramachandran plot, consistent with the expected secondary structure.
Conformational Energy The potential energy of the peptide calculated by the force field.Lower energy conformations are generally more stable. Comparing the relative energies of different conformational states can provide insights into the peptide's preferred structure.

Experimental Protocols for Model Validation

In silico models are only as good as their ability to reproduce experimental observations. Therefore, validation against experimental data is a non-negotiable step in the modeling workflow.

A. Peptide Synthesis with N,N-dibenzylglycine:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid resin support.

  • Fmoc Protection: The N-terminus of the amino acids is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Coupling: The desired amino acids are added sequentially. For the incorporation of N,N-dibenzylglycine, a pre-prepared Fmoc-N,N-dibenzylglycine-OH building block is used. Coupling reagents like HBTU or HATU are employed.

  • Deprotection: The Fmoc group is removed with a weak base (e.g., piperidine) before the next amino acid is added.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

B. Structural Characterization of the Peptide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H2O/D2O mixture or an organic solvent).

    • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

    • Structural Restraints: The Nuclear Overhauser Effect (NOE) signals from the NOESY spectrum provide distance restraints between protons that are close in space (< 5 Å). J-coupling constants can provide information about dihedral angles.

    • Structure Calculation: The experimental restraints are used in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

  • X-ray Crystallography:

    • Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different pH, precipitants, temperatures) to obtain well-ordered crystals.

    • Data Collection: The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

    • Structure Solution and Refinement: The diffraction data is used to solve the electron density map and build an atomic model of the peptide. The model is then refined to best fit the experimental data.

Visualizing the Modeling and Validation Workflow

A clear workflow is essential for a systematic comparison of in silico models with experimental data.

cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation param Parameterize N,N-dibenzylglycine (e.g., using CGenFF or GAFF) md_sim Run Molecular Dynamics Simulations (with different force fields) param->md_sim mc_sim Run Monte Carlo Simulations (optional, for conformational sampling) param->mc_sim analysis Analyze Trajectories (RMSD, Rg, Ramachandran Plots) md_sim->analysis mc_sim->analysis comparison Compare Simulation Results with Experimental Structure analysis->comparison synthesis Synthesize and Purify Peptide nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography (if crystals are obtained) synthesis->xray exp_struct Determine 3D Structure nmr->exp_struct xray->exp_struct exp_struct->comparison refinement Refine Force Field Parameters and Simulation Protocol comparison->refinement refinement->param

Caption: Workflow for the comparative analysis of in silico models of N,N-dibenzylglycine peptides.

Logical Framework for Data Comparison

The following diagram illustrates the logical relationship between the different data types in a comparative study.

in_silico In Silico Data RMSD Radius of Gyration Conformational Energy Dihedral Distributions comparison Comparative Analysis in_silico:rmsd->comparison in_silico:rg->comparison in_silico:energy->comparison in_silico:dihedrals->comparison experimental Experimental Data NOE Distance Restraints J-Coupling Constants Atomic Coordinates (from X-ray/NMR) experimental:noe->comparison experimental:jcoup->comparison experimental:coords->comparison validation Model Validation comparison->validation

Caption: Logical flow for the validation of in silico data against experimental results.

By following this comprehensive guide, researchers can systematically approach the in silico modeling of peptides containing N,N-dibenzylglycine, critically evaluate the performance of different computational methods, and rigorously validate their models against experimental data. This structured approach is paramount for ensuring the predictive power of computational models in the rational design of novel peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-(Dibenzylamino)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye ProtectionChemical safety goggles or a face shieldProtects eyes from splashes.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body ProtectionLaboratory coatProtects skin and clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area or fume hoodMinimizes inhalation of any dust or vapors.

In the event of a spill, it should be cleaned up immediately. The spilled chemical and the absorbent materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[1]

Step-by-Step Disposal Procedure

The disposal of 2-(Dibenzylamino)acetic acid should be managed through your institution's Environmental Health and Safety (EHS) program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

1. Waste Identification and Labeling:

  • A laboratory chemical is considered waste when it is no longer intended for use.[3]

  • All waste containers must be clearly labeled in English with the full chemical name: "this compound". Chemical abbreviations are not acceptable.[3][5]

  • The label must also include the words "Hazardous Waste".[2][3]

  • For mixtures, each chemical component must be listed.[2]

2. Container Management:

  • Use a suitable, leak-proof container that is compatible with the chemical.[3] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]

  • The container must be kept closed at all times, except when adding waste.[3][5]

  • Ensure the exterior of the container is clean and free of contamination.

3. Waste Segregation and Storage:

  • Store the waste container in a designated satellite accumulation area near the point of generation.[5][6]

  • Segregate the waste from incompatible materials to prevent dangerous reactions.[3][6]

  • Secondary containment should be used to capture any potential leaks or spills.[3]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]

  • Complete any required hazardous waste information forms, providing details such as the chemical name, quantity, and location.[2]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][6]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[1][3]

  • After triple-rinsing and air-drying, and once free of any chemical residue, the container's label should be defaced or removed.[6] The container can then typically be disposed of in the regular laboratory trash or recycling.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Identify this compound as Waste A->B Proceed when ready C Select a Compatible and Leak-Proof Waste Container B->C D Label Container with 'Hazardous Waste' and Full Chemical Name C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in a Designated Satellite Accumulation Area F->G H Segregate from Incompatible Materials G->H I Use Secondary Containment H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J K Complete Required Waste Disposal Forms J->K L EHS Collects and Disposes of Hazardous Waste K->L

Disposal Workflow for this compound

This structured approach ensures that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) if available.

References

Personal protective equipment for handling 2-(Dibenzylamino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Dibenzylamino)acetic acid, tailored for researchers, scientists, and drug development professionals. Following these procedural steps will ensure safe laboratory operations.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with EN166 or ANSI Z87.1.[3][4] A face shield should be used in conjunction with goggles when there is a significant splash risk.[3][5]Protects eyes and face from splashes and aerosols.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids.[5][6] Inspect gloves for any tears or perforations before use.Prevents skin contact and potential irritation or burns.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[4][7]Prevents inhalation of irritating dust or vapors.
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes that cover the entire foot.Protects feet from spills.

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to minimize the risk of exposure and accidents.

Step 1: Preparation

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][8]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Have all necessary equipment and reagents prepared before starting the experiment.

Step 2: Weighing and Transferring

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.

  • Use appropriate tools (e.g., spatula, scoop) to handle the solid. Avoid creating dust.

  • When transferring the compound, do so carefully to prevent spills.

Step 3: In-Use

  • Keep containers of this compound tightly closed when not in use.[1][9]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][8]

Step 4: Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7][10] For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[7][8][10]

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Verify fume hood and safety equipment functionality B Don appropriate PPE A->B C Weigh and transfer compound in fume hood B->C D Perform experimental procedure C->D E Clean work area and equipment D->E F Segregate and label waste E->F G Dispose of waste through approved channels F->G H Spill J Follow institutional emergency procedures H->J I Exposure I->J

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.